Febuxostat (67m-4)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(2-carboxypropoxy)-3-cyanophenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-8(15(19)20)7-23-12-4-3-10(5-11(12)6-17)14-18-9(2)13(24-14)16(21)22/h3-5,8H,7H2,1-2H3,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBACLAPKJRMIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C(=O)O)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701148050 | |
| Record name | 2-[4-(2-Carboxypropoxy)-3-cyanophenyl]-4-methyl-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701148050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
407582-49-4 | |
| Record name | 2-[4-(2-Carboxypropoxy)-3-cyanophenyl]-4-methyl-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=407582-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Febuxostat (67m-4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0407582494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4-(2-Carboxypropoxy)-3-cyanophenyl]-4-methyl-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701148050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-(2-CARBOXYPROPOXY)-3-CYANOPHENYL)-4-METHYL-5-THIAZOLECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRN27Y63ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Febuxostat (67m-4): A Technical Guide to its Mechanism of Action as a Xanthine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Febuxostat, a non-purine selective inhibitor of xanthine oxidase, stands as a potent therapeutic agent in the management of hyperuricemia and gout.[1][2][3] Its mechanism of action is centered on the direct and powerful inhibition of xanthine oxidase, the pivotal enzyme in the purine catabolism pathway responsible for the production of uric acid.[1][3] This technical guide provides an in-depth exploration of the molecular interactions, enzymatic kinetics, and experimental methodologies that define the mechanism of action of Febuxostat. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further research. Visual representations of the core signaling pathway and experimental workflows are included to enhance comprehension.
Introduction
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary etiological factor in the development of gout, a painful inflammatory arthritis.[3][4] The final two steps in the metabolic breakdown of purines to uric acid are catalyzed by the enzyme xanthine oxidase.[1][3] This process involves the oxidation of hypoxanthine to xanthine, and subsequently, the oxidation of xanthine to uric acid.[3] Febuxostat (also known as 67m-4 in some contexts) offers a targeted therapeutic strategy by selectively inhibiting this enzyme, thereby reducing the systemic production of uric acid.[1][3] Unlike its predecessor allopurinol, which is a purine analog, febuxostat's non-purine structure confers a high degree of selectivity, minimizing interactions with other enzymes involved in purine and pyrimidine metabolism.[5]
Core Mechanism of Action: Inhibition of Xanthine Oxidase
Febuxostat exerts its therapeutic effect through potent and selective inhibition of xanthine oxidase.[1] It functions as a non-competitive, mixed-type inhibitor, binding to both the free enzyme and the enzyme-substrate complex.[5] This dual binding capability contributes to its high inhibitory potency.
The molecular structure of febuxostat allows it to fit snugly into a channel leading to the molybdenum pterin center, the active site of xanthine oxidase. This interaction effectively blocks the access of the natural substrates, hypoxanthine and xanthine, to the catalytic site, thus preventing their conversion to uric acid.[6] Febuxostat has been shown to inhibit both the oxidized and reduced forms of xanthine oxidase, further contributing to its sustained inhibitory effect.[5]
Signaling Pathway of Uric Acid Production and Febuxostat Inhibition
The production of uric acid from purine metabolism is a well-defined biochemical pathway. The following diagram illustrates the key steps and the point of intervention by Febuxostat.
Quantitative Analysis of Febuxostat's Inhibitory Potency
The inhibitory effect of Febuxostat on xanthine oxidase has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters that demonstrate its high potency.
| Parameter | Value | Enzyme Source | Substrate | Conditions | Reference |
| IC50 | ~1.8 nM | Bovine Milk Xanthine Oxidase | Xanthine | pH 7.4 | |
| Ki | ~0.6 nM | Bovine Milk Xanthine Oxidase | Xanthine | - | |
| Ki' | ~3.1 nM | Bovine Milk Xanthine Oxidase | Xanthine | - |
Table 1. Quantitative inhibitory parameters of Febuxostat against Xanthine Oxidase.
Experimental Protocols
The following protocols provide a framework for the in vitro assessment of Febuxostat's inhibitory activity on xanthine oxidase.
Xanthine Oxidase Inhibition Assay (Spectrophotometric)
This assay measures the inhibition of uric acid production by monitoring the increase in absorbance at 295 nm.
Materials:
-
Febuxostat
-
Xanthine Oxidase (e.g., from bovine milk)
-
Xanthine (substrate)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.4)
-
Spectrophotometer capable of reading at 295 nm
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Prepare Reagents:
-
Dissolve xanthine in a suitable buffer to a final concentration (e.g., 100 µM).
-
Prepare a stock solution of Febuxostat in a suitable solvent (e.g., DMSO) and then serially dilute to the desired concentrations in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Dilute xanthine oxidase in assay buffer to a working concentration (e.g., 2 mU/mL).
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, add the following in order:
-
Assay buffer
-
Febuxostat solution (or vehicle for control)
-
Xanthine oxidase solution
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
-
Initiate Reaction:
-
Add the xanthine solution to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 295 nm over time (e.g., every 30 seconds for 10 minutes). The rate of increase in absorbance is proportional to the rate of uric acid formation.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each Febuxostat concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Febuxostat concentration to determine the IC50 value.
-
Determination of Inhibition Type (Lineweaver-Burk and Dixon Plots)
To characterize the mechanism of inhibition (e.g., competitive, non-competitive, mixed), kinetic studies are performed by varying the concentrations of both the substrate (xanthine) and the inhibitor (Febuxostat).
Procedure:
-
Perform the xanthine oxidase inhibition assay as described in 4.1, but with multiple fixed concentrations of Febuxostat and a range of xanthine concentrations for each inhibitor concentration.
-
Lineweaver-Burk Plot:
-
Plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.
-
The pattern of the resulting lines will indicate the type of inhibition. For mixed-type inhibition, the lines will intersect to the left of the 1/V₀ axis.
-
-
Dixon Plot:
Visualizing Experimental and Logical Relationships
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 value of Febuxostat.
Logical Relationship for Mixed-Type Inhibition
The following diagram illustrates the binding possibilities in mixed-type inhibition, characteristic of Febuxostat.
Conclusion
Febuxostat's mechanism of action is characterized by its potent, selective, and mixed-type inhibition of xanthine oxidase. This in-depth technical guide has provided a comprehensive overview of the biochemical basis of its action, supported by quantitative data and detailed experimental protocols. The visualizations of the purine catabolism pathway, experimental workflow, and the logic of mixed-type inhibition serve to further elucidate the core principles of Febuxostat's function. This information is intended to be a valuable resource for researchers and professionals in the field of drug development and metabolic diseases, facilitating a deeper understanding and stimulating further investigation into this important therapeutic agent.
References
- 1. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of Febuxostat? [synapse.patsnap.com]
- 4. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat [ebmconsult.com]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
Febuxostat (67m-4) chemical structure and properties
An In-depth Technical Guide to Febuxostat
This guide provides a comprehensive technical overview of Febuxostat, a potent and selective inhibitor of xanthine oxidase. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical structure, properties, mechanism of action, and relevant experimental protocols.
Febuxostat is a non-purine derivative of 2-arylthiazole.[1] Its chemical name is 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid.[2] It is also known by trade names such as Uloric and Adenuric.[2][3] The identifier "67m-4" refers to a derivative compound of Febuxostat.[4]
References
Unraveling the Active Metabolites of Febuxostat: A Technical Guide to Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of the active metabolites of febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used in the management of hyperuricemia and gout. This document details the metabolic pathways, experimental protocols for identification and characterization, and the chemical synthesis of its principal active metabolites.
Discovery and Metabolic Pathway of Febuxostat
Febuxostat undergoes extensive metabolism in the liver, primarily through oxidation by cytochrome P450 (CYP) enzymes and conjugation by UDP-glucuronosyltransferase (UGT) enzymes.[1][2][3] The oxidative metabolism of the isobutyl side chain of febuxostat leads to the formation of four pharmacologically active metabolites.[4] These hydroxylated metabolites, designated as 67M-1, 67M-2, and 67M-4 (a dicarboxylic acid), are present in human plasma at much lower concentrations than the parent drug but contribute to the overall therapeutic effect.[1][4]
The primary metabolic pathways are:
-
Oxidation: Mediated by CYP1A2, CYP2C8, and CYP2C9, accounting for approximately 2-8% of the dose. This pathway generates the active metabolites 67M-1 and 67M-2.[1][5] Further oxidation of 67M-1 leads to the formation of the dicarboxylic acid metabolite, 67M-4.[4][6]
-
Glucuronidation: This is the major metabolic pathway, accounting for 22-44% of the administered dose, and is mediated by UGT1A1, UGT1A3, UGT1A9, and UGT2B7.[1][5] This process primarily forms the acyl-glucuronide of febuxostat.[5]
The active metabolites, 67M-1, 67M-2, and 67M-4, can also undergo further glucuronidation and sulfation.[1]
Metabolic Pathway of Febuxostat
Caption: Metabolic pathway of Febuxostat highlighting oxidation and glucuronidation.
Quantitative Data on Febuxostat and its Metabolites
The pharmacokinetic parameters of febuxostat and the distribution of its metabolites have been characterized in healthy subjects.
| Parameter | Febuxostat | 67M-1 | 67M-2 | 67M-4 | Febuxostat Acyl-Glucuronide |
| % of Dose in Excreta | 10-18% (unchanged)[6] | ~10%[4][6] | ~11%[4][6] | ~14%[4][6] | ~30-35%[4][6] |
| Plasma Concentration (relative to parent) | High | Much lower[1] | Much lower[1] | Much lower[1] | N/A |
| Tmax (hours) | 1.0 - 1.5[3][5] | N/A | N/A | N/A | N/A |
| Elimination Half-life (t1/2) | ~5 - 8 hours[3][5] | N/A | N/A | N/A | N/A |
| Plasma Protein Binding | ~99.2%[5] | N/A | N/A | N/A | N/A |
| Apparent Volume of Distribution (Vss/F) | 29 - 75 L[5] | N/A | N/A | N/A | N/A |
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes for Metabolite Identification
This protocol outlines a general procedure for identifying febuxostat metabolites using human liver microsomes.
Objective: To identify the metabolites of febuxostat formed by hepatic enzymes in vitro.
Materials:
-
Febuxostat
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
LC-MS/MS system
Workflow Diagram:
Caption: Workflow for in vitro metabolism of Febuxostat.
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes and phosphate buffer.
-
Substrate Addition: Add febuxostat to the mixture to achieve the desired final concentration.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Internal Standard Addition: Add a known concentration of the internal standard.
-
Protein Precipitation: Centrifuge the mixture to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.
-
Metabolite Identification: Analyze the data to identify potential metabolites by comparing the mass spectra of the samples with and without the parent drug and by examining the fragmentation patterns.
Quantitative Analysis of Febuxostat and its Metabolites in Human Plasma by LC-MS/MS
This protocol provides a general method for the quantification of febuxostat and its metabolites in plasma samples.
Objective: To determine the concentration of febuxostat and its active metabolites in human plasma.
Materials:
-
Plasma samples containing febuxostat and its metabolites
-
Reference standards for febuxostat and its active metabolites (67M-1, 67M-2, 67M-4)
-
Internal standard (e.g., deuterated febuxostat)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
LC-MS/MS system with a suitable column (e.g., C18)
Workflow Diagram:
Caption: Workflow for quantitative analysis of Febuxostat and metabolites.
Procedure:
-
Sample Preparation:
-
To a known volume of plasma, add the internal standard.
-
Add the protein precipitation solvent, vortex thoroughly, and centrifuge to pellet the proteins.
-
Transfer the supernatant to a clean tube or autosampler vial.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a suitable mobile phase gradient.
-
Detect the analytes and the internal standard using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of each analyte in the plasma sample by comparing the peak area ratios to a standard curve prepared with known concentrations of the reference standards.
-
Synthesis of Febuxostat Active Metabolites
The total synthesis of the major active metabolites of febuxostat, 67M-1, 67M-2, and 67M-4, has been described.[7] The general strategy involves the condensation of a key intermediate with different side chains, followed by oxidation and hydrolysis.[7]
General Synthesis Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of febuxostat on the pharmacokinetic parameters of rosiglitazone, a CYP2C8 substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Febuxostat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of the Major Metabolites of Febuxostat | Bentham Science [eurekaselect.com]
Physicochemical properties of Febuxostat (67m-4)
An In-depth Technical Guide on the Physicochemical Properties of Febuxostat
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, an enzyme responsible for the conversion of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Its primary therapeutic application is in the chronic management of hyperuricemia in patients with gout.[2][3] Understanding the physicochemical properties of an active pharmaceutical ingredient (API) like Febuxostat is critical for drug development, formulation, and ensuring bioavailability and stability. This guide provides a comprehensive overview of Febuxostat's key physicochemical characteristics, detailed experimental protocols for their determination, and visual representations of its mechanism of action and relevant workflows.
Core Physicochemical Properties
Febuxostat is a white crystalline powder.[4] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid | [2][5] |
| Molecular Formula | C₁₆H₁₆N₂O₃S | [4][5] |
| Molecular Weight | 316.4 g/mol | [5] |
| Melting Point | 205 - 212 °C | [4][6] |
| pKa | 3.08 (Strongest Acidic)[7]3.3 (Aqueous)[8]3.60 (Determined by HPLC)[6] | [6][7][8] |
| LogP | 3.8 (ALOGPS)[7]3.52 (Chemaxon)[7] | [7] |
| LogD | 1.6 (at pH 7.0) | [8] |
| Physical Description | White to off-white crystalline powder | [4][6] |
Solubility Profile
Febuxostat is characterized by its low aqueous solubility, a critical factor influencing its formulation and bioavailability.[8] Its solubility is pH-dependent, being practically insoluble in acidic to neutral buffers and slightly increasing in solubility at pH 8.0 and above.[6][8] The solubility in various organic solvents has been extensively studied to support formulation and crystallization process development.
| Solvent | Solubility (Mole Fraction, xₑ) at 318.2 K | Solubility (mg/mL) | Reference(s) |
| Water | 1.14 × 10⁻⁶ | ~0.0183 mg/mL[7] | [7][9][10] |
| Dimethylformamide (DMF) | - | ~30 mg/mL[5], Freely Soluble[4] | [4][5] |
| Dimethyl Sulfoxide (DMSO) | 7.35 × 10⁻³ | ~10 mg/mL[5], Soluble[4] | [4][5][9][10] |
| Ethanol | 8.37 × 10⁻³ | ~5 mg/mL[5], Sparingly Soluble[4] | [4][5][9][10] |
| Methanol | 3.26 × 10⁻³ | Slightly Soluble[4] | [4][9][10] |
| Polyethylene Glycol-400 (PEG-400) | 3.06 × 10⁻² | - | [9][10] |
| Ethyl Acetate | 8.31 × 10⁻³ | - | [9][10] |
| Isopropanol (IPA) | 1.10 × 10⁻² | - | [9][10] |
| 1-Butanol | 1.37 × 10⁻² | - | [9][10] |
| 2-Butanol | 1.38 × 10⁻² | - | [9][10] |
| Ethylene Glycol (EG) | 1.31 × 10⁻³ | - | [9][10] |
| Propylene Glycol (PG) | 1.88 × 10⁻³ | - | [9][10] |
| Acetonitrile | - | Slightly Soluble[4] | [4] |
Mechanism of Action: Xanthine Oxidase Inhibition
Febuxostat exerts its therapeutic effect by potently inhibiting xanthine oxidase, a key enzyme in the purine catabolism pathway. This inhibition blocks the final two steps of uric acid synthesis, thereby lowering serum uric acid levels. Unlike allopurinol, Febuxostat is a non-purine inhibitor, which contributes to its high selectivity.[1][6]
Experimental Protocols
Accurate determination of physicochemical properties requires robust and validated analytical methods. The following sections detail common protocols used for characterizing Febuxostat.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining equilibrium solubility.[10]
Objective: To determine the saturation solubility of Febuxostat in a given solvent at a specific temperature.
Materials:
-
Febuxostat (pure API)
-
Solvent of interest (e.g., water, ethanol, buffer)
-
Scintillation vials or sealed glass flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Calibrated analytical balance
-
HPLC or UV-Vis Spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of Febuxostat powder to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling & Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution & Quantification: Accurately dilute the clear filtrate with an appropriate solvent. Determine the concentration of Febuxostat in the diluted sample using a validated analytical method like RP-HPLC or UV spectroscopy.
-
Calculation: Calculate the original solubility in mg/mL or mole fraction based on the measured concentration and the dilution factor.
Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a precise and accurate method for the quantification of Febuxostat in bulk and pharmaceutical formulations.[4][11]
Objective: To quantify the concentration of Febuxostat in a sample.
Typical Chromatographic Conditions:
-
Instrument: HPLC system with UV detector.
-
Column: Nucleosil C18 (250 x 4.6mm, 5µm) or equivalent.[4]
-
Mobile Phase: A mixture of 10 mM ammonium acetate buffer (pH 4.0) and acetonitrile in a ratio of 15:85 (v/v).[4]
-
Flow Rate: 1.2 mL/min.[4]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient.
Procedure:
-
Standard Preparation: Prepare a stock solution of Febuxostat reference standard in a suitable solvent (e.g., methanol). Perform serial dilutions to create a series of calibration standards across a linear range (e.g., 50.0 – 400.0 μg/mL).[4]
-
Sample Preparation: Dissolve the sample containing Febuxostat in the mobile phase or methanol, ensuring the final concentration falls within the calibration range. Filter the sample through a 0.45 µm filter if necessary.
-
Analysis: Inject the standard solutions to establish a calibration curve by plotting peak area against concentration. Then, inject the prepared sample solutions.
-
Quantification: Determine the concentration of Febuxostat in the samples by interpolating their peak areas from the linear regression equation of the calibration curve.
Quantification by UV-Visible Spectrophotometry
For simpler formulations or bulk drug analysis, UV-Vis spectrophotometry offers a rapid and cost-effective method.[12]
Objective: To determine the concentration of Febuxostat using its UV absorbance.
Method Parameters:
-
Instrument: Double beam UV-Visible Spectrophotometer.
-
Solvent: Methanol or phosphate buffer (pH 6.8).[12]
-
Wavelength of Maximum Absorbance (λmax): ~315 nm in methanol[12], ~312 nm in pH 6.8 buffer.
-
Linearity Range: Typically 0.2–15 µg/mL.[12]
Procedure:
-
Standard Preparation: Prepare a primary stock solution of Febuxostat (e.g., 1 mg/mL) in the chosen solvent. Create a secondary stock solution and then a series of working standards by serial dilution to cover the linear range.
-
Sample Preparation: Prepare the sample solution, ensuring the final concentration is within the established linear range.
-
Measurement: Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the λmax.
-
Quantification: Construct a calibration curve by plotting absorbance versus the concentration of the standards. Use the linear regression equation (Y = mX + c) to calculate the concentration of Febuxostat in the sample.[12]
Logical Relationship in Gout Therapy
The therapeutic rationale for using Febuxostat is based on the direct relationship between uric acid overproduction, hyperuricemia, and the clinical manifestation of gout. By targeting the source of uric acid production, Febuxostat effectively manages the underlying metabolic imbalance.
References
- 1. youtube.com [youtube.com]
- 2. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. go.drugbank.com [go.drugbank.com]
- 8. tga.gov.au [tga.gov.au]
- 9. Solubility and Thermodynamic Data of Febuxostat in Various Mono Solvents at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijrpr.com [ijrpr.com]
- 12. researchgate.net [researchgate.net]
In Vitro Characterization of Febuxostat Dicarboxylic Acid Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase, is a cornerstone in the management of hyperuricemia and gout. Its metabolism primarily yields acyl-glucuronide and oxidative metabolites. Among these is the dicarboxylic acid metabolite, chemically identified as 2-(3-carboxy-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid. The in vitro characterization of this metabolite is crucial for a comprehensive understanding of febuxostat's pharmacological and toxicological profile. This technical guide provides a framework for the in vitro evaluation of febuxostat dicarboxylic acid metabolite, focusing on its potential interaction with key enzymes and transporters. While direct quantitative data for this specific metabolite remains limited in publicly available literature, this paper outlines the essential experimental protocols and data presentation strategies necessary for its thorough characterization.
Introduction
Febuxostat effectively lowers serum uric acid levels by inhibiting xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and subsequently to uric acid. The biotransformation of febuxostat is extensive, involving both Phase I oxidation by cytochrome P450 (CYP) enzymes and Phase II glucuronidation by UDP-glucuronosyltransferases (UGTs)[1]. The resulting metabolites may possess their own pharmacological activities or contribute to drug-drug interactions. One such metabolite is the dicarboxylic acid derivative, formed through the oxidation of the isobutoxy side chain. Understanding the in vitro characteristics of this metabolite is imperative for predicting its contribution to the overall clinical effects of febuxostat.
This guide details the methodologies for two key in vitro assays: a xanthine oxidase inhibition assay to determine if the metabolite retains the parent drug's primary pharmacological activity, and a transporter interaction assay focusing on Organic Anion Transporter 3 (OAT3), a transporter known to interact with febuxostat and its acyl glucuronide metabolite.
Data Presentation
To facilitate a clear and comparative analysis of the in vitro data generated for the febuxostat dicarboxylic acid metabolite, all quantitative results should be summarized in structured tables.
Table 1: Xanthine Oxidase Inhibition Data
| Compound | IC50 (nM) | Ki (nM) | Inhibition Type |
| Febuxostat | [Insert Value] | 0.6[2][3] | Mixed[2] |
| Febuxostat Dicarboxylic Acid | [Insert Value] | [Insert Value] | [Insert Value] |
| Allopurinol (Control) | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: OAT3 Transporter Interaction Data
| Compound | Inhibition of OAT3-mediated uptake (%) at [Concentration] | IC50 (µM) |
| Febuxostat | [Insert Value] | [Insert Value] |
| Febuxostat Dicarboxylic Acid | [Insert Value] | [Insert Value] |
| Probenecid (Control) | [Insert Value] | [Insert Value] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate in vitro characterization of drug metabolites.
Xanthine Oxidase Inhibition Assay
This assay determines the potential of the febuxostat dicarboxylic acid metabolite to inhibit the activity of xanthine oxidase, the primary target of the parent drug.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of the febuxostat dicarboxylic acid metabolite against xanthine oxidase.
Materials:
-
Febuxostat dicarboxylic acid metabolite
-
Febuxostat (as a positive control)
-
Allopurinol (as a positive control)
-
Xanthine oxidase (from bovine milk or recombinant human)
-
Xanthine (substrate)
-
Potassium phosphate buffer (pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds (febuxostat dicarboxylic acid, febuxostat, allopurinol) in DMSO.
-
Prepare a working solution of xanthine oxidase in potassium phosphate buffer (pH 7.5). The final concentration should be optimized to yield a linear reaction rate for at least 30 minutes.
-
Prepare a substrate solution of xanthine in potassium phosphate buffer (pH 7.5).
-
-
Assay Protocol (adapted from[4][5][6]):
-
In a 96-well plate, add 50 µL of varying concentrations of the test compound or vehicle (DMSO, final concentration ≤ 0.5%).
-
Add 69 µL of potassium phosphate buffer (pH 7.5).
-
Add 15 µL of the xanthine oxidase enzyme solution.
-
Pre-incubate the mixture at 25°C for 15 minutes.
-
Initiate the reaction by adding 66 µL of the xanthine substrate solution.
-
Immediately measure the absorbance at 295 nm every minute for 30 minutes at 25°C. The rate of uric acid formation is proportional to the increase in absorbance.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
To determine the inhibition type and Ki value, perform the assay with varying concentrations of both the substrate (xanthine) and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots[7].
-
OAT3 Transporter Interaction Assay
This assay investigates whether the febuxostat dicarboxylic acid metabolite can inhibit the function of the OAT3 transporter, a key protein involved in the renal excretion of many drugs and endogenous compounds.
Objective: To determine if the febuxostat dicarboxylic acid metabolite inhibits OAT3-mediated transport and, if so, to determine its IC50 value.
Materials:
-
Febuxostat dicarboxylic acid metabolite
-
Febuxostat (as a positive control)
-
Probenecid (as a known OAT3 inhibitor control)
-
Human Embryonic Kidney (HEK293) cells stably transfected with human OAT3 (or a similar cell line)
-
Mock-transfected HEK293 cells (as a negative control)
-
A known fluorescent or radiolabeled OAT3 substrate (e.g., estrone-3-sulfate, enalaprilat)[8]
-
Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer
-
Cell culture reagents
-
24- or 96-well poly-D-lysine-coated plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture:
-
Culture the OAT3-expressing and mock-transfected HEK293 cells in appropriate media until they reach a confluent monolayer in the multi-well plates.
-
-
Inhibition Assay (adapted from[8]):
-
Wash the cell monolayers three times with pre-warmed HBSS.
-
Pre-incubate the cells for 30 minutes at 37°C with HBSS containing various concentrations of the test compound (febuxostat dicarboxylic acid, febuxostat, probenecid) or vehicle.
-
After pre-incubation, aspirate the medium and add fresh HBSS containing the same concentrations of the inhibitor along with the labeled OAT3 substrate at a concentration below its Km value.
-
Incubate for a predetermined time at 37°C to allow for substrate uptake.
-
Stop the uptake by rapidly washing the cells three times with ice-cold HBSS.
-
Lyse the cells and measure the intracellular concentration of the labeled substrate using a scintillation counter or fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the OAT3-specific uptake by subtracting the uptake in mock-transfected cells from the uptake in OAT3-transfected cells.
-
Determine the percentage of inhibition of OAT3-specific uptake at each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
Visualization of Workflows and Pathways
Clear visual representations of experimental workflows and biological pathways are essential for conveying complex information.
Caption: Workflow for the in vitro xanthine oxidase inhibition assay.
Caption: Workflow for the in vitro OAT3 transporter interaction assay.
Caption: Purine metabolism pathway and the inhibitory action of febuxostat.
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. public.pensoft.net [public.pensoft.net]
- 5. mdpi.com [mdpi.com]
- 6. revistabionatura.com [revistabionatura.com]
- 7. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
The Pharmacokinetic Profile of Febuxostat (67m-4) in Preclinical Assessment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of febuxostat, a non-purine selective inhibitor of xanthine oxidase. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound in various animal models.
Executive Summary
Febuxostat exhibits variable pharmacokinetic profiles across different preclinical species. Generally, it is characterized by rapid oral absorption, with time to maximum plasma concentration (Tmax) typically observed within the first few hours post-administration. The bioavailability of febuxostat can be influenced by the formulation. The compound is extensively metabolized, primarily through oxidation by cytochrome P450 (CYP) enzymes and glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes. The following sections provide detailed quantitative data, experimental methodologies, and visual representations of the key pharmacokinetic and metabolic pathways of febuxostat in preclinical models.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of febuxostat have been evaluated in several preclinical species. The following tables summarize the key findings from studies in rats, mice, and dogs, providing a comparative view of the drug's disposition.
Table 1: Pharmacokinetic Parameters of Febuxostat in Rats Following Oral Administration
| Dose (mg/kg) | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| 50 | Suspension | 1,830 ± 435 | 0.5 | 4,560 ± 987 | 21.0 | [1] |
Table 2: Pharmacokinetic Parameters of Febuxostat in Mice Following Oral Administration
| Dose (mg/kg) | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| 50 | Suspension | 10,800 ± 2,130 | 0.5 | 18,700 ± 3,650 | 15.9 | [1] |
Table 3: Pharmacokinetic Parameters of Febuxostat in Beagle Dogs Following a Single Oral Administration
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| 40 | 1600 ± 600 | 1.0 - 1.5 | Not Reported | ~5 - 8 | [2] |
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic evaluation of febuxostat in preclinical models.
Animal Models and Husbandry
Studies are typically conducted in male Sprague-Dawley rats, ICR mice, and Beagle dogs. Animals are housed in controlled environments with standard diet and water ad libitum. A fasting period is often implemented before drug administration.
Drug Administration
For oral administration studies, febuxostat is commonly prepared as a suspension in a vehicle such as a 0.5% aqueous solution of carboxymethyl cellulose. The drug is administered via oral gavage at specified dose volumes.
Blood Sample Collection
Blood samples are collected at predetermined time points post-dosing. In rodents, blood is often collected via the jugular vein or tail vein. In dogs, samples are typically drawn from the cephalic vein. The collected blood is then processed to obtain plasma, which is stored frozen until analysis.
Bioanalytical Method: UPLC-MS/MS
The concentration of febuxostat in plasma samples is quantified using a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation to separate the supernatant.
-
Chromatography: The separation is achieved on a C18 reverse-phase column with a gradient mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source. Specific precursor-to-product ion transitions are monitored for febuxostat and an internal standard.
Visualizations
Experimental Workflow for Preclinical Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of febuxostat.
Metabolic Pathway of Febuxostat
Febuxostat undergoes extensive metabolism primarily through two major pathways: glucuronidation and oxidation. The following diagram outlines these metabolic transformations.
Discussion
The preclinical pharmacokinetic data for febuxostat reveal species-dependent differences in its absorption and disposition. The bioavailability appears to be moderate and can be influenced by the formulation, as demonstrated by studies comparing different crystalline forms. The rapid metabolism of febuxostat, involving multiple CYP and UGT enzymes, suggests a low potential for drug-drug interactions resulting from the inhibition of a single metabolic pathway.[3] The oxidative metabolites of febuxostat have been reported to be pharmacologically active.
Conclusion
This technical guide provides a consolidated overview of the preclinical pharmacokinetics of febuxostat. The data and methodologies presented are crucial for the interpretation of efficacy and safety studies in animal models and for predicting the pharmacokinetic profile in humans. Further studies in non-rodent species would provide a more complete picture of the preclinical ADME properties of febuxostat.
References
- 1. The effects of febuxostat on the pharmacokinetic parameters of rosiglitazone, a CYP2C8 substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat [ebmconsult.com]
- 3. In vitro drug-drug interaction studies with febuxostat, a novel non-purine selective inhibitor of xanthine oxidase: plasma protein binding, identification of metabolic enzymes and cytochrome P450 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Docking of Febuxostat and its Metabolite (67m-4) with Xanthine Oxidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular docking interactions between the non-purine selective inhibitor Febuxostat and its active metabolite, 67m-4, with their target enzyme, xanthine oxidase. This document outlines the critical binding interactions, presents relevant quantitative data, and offers a detailed experimental protocol for in silico docking studies.
Introduction: The Role of Xanthine Oxidase Inhibition in Gout Management
Gout is a painful form of inflammatory arthritis characterized by hyperuricemia—an excess of uric acid in the blood. Xanthine oxidase is a pivotal enzyme in the purine metabolism pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] The inhibition of this enzyme is a key therapeutic strategy for controlling uric acid levels and managing gout.
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase.[1] Unlike allopurinol, a purine analog, Febuxostat's distinct chemical structure allows for high selectivity and potent inhibition of both the oxidized and reduced forms of the enzyme.[2] Febuxostat is metabolized into several compounds, including the active metabolite 67m-4.[3][4] Understanding the molecular interactions of both the parent drug and its metabolites with xanthine oxidase is crucial for rational drug design and the development of more effective therapeutics.
Quantitative Analysis of Febuxostat-Xanthine Oxidase Interaction
Molecular docking studies have elucidated the binding mode and affinity of Febuxostat within the active site of xanthine oxidase. The binding of Febuxostat is characterized by a network of hydrogen bonds and hydrophobic interactions, leading to potent inhibition of the enzyme's activity.
| Compound | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |
| Febuxostat | ~ -8.5 | Hydrogen Bonds: Arg880, Thr1010Hydrophobic Interactions: Leu648, Phe649, Phe914, Phe1009, Val1011, Leu1013 |
Signaling Pathway and Mechanism of Action
Febuxostat's therapeutic effect is a direct consequence of its inhibition of xanthine oxidase. The following diagram illustrates the simplified signaling pathway.
Experimental Protocol: Molecular Docking of Febuxostat with Xanthine Oxidase
This section provides a detailed methodology for performing a molecular docking study of Febuxostat with xanthine oxidase using AutoDock Vina.
Software and Prerequisites
-
AutoDockTools (ADT): A graphical user interface for preparing docking simulations.
-
AutoDock Vina: The docking engine.
-
PyMOL or Chimera: Molecular visualization software.
-
Protein Data Bank (PDB): Source for the crystal structure of xanthine oxidase (e.g., PDB ID: 1N5X).
-
PubChem or similar database: Source for the 3D structure of Febuxostat and its 67m-4 metabolite.
Experimental Workflow
The following diagram outlines the major steps in the molecular docking process.
Step-by-Step Procedure
-
Protein Preparation:
-
Download the crystal structure of bovine xanthine oxidase in complex with Febuxostat (PDB ID: 1N5X) from the Protein Data Bank.
-
Open the PDB file in AutoDockTools.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Add Kollman charges.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Obtain the 3D structure of Febuxostat (and/or 67m-4) from a database like PubChem in SDF or MOL2 format.
-
Open the ligand file in AutoDockTools.
-
The software will automatically detect the root and define rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
With the prepared protein loaded in ADT, open the "Grid Box" option.
-
Center the grid box on the active site of the enzyme. The co-crystallized position of Febuxostat in 1N5X can be used as a reference.
-
Adjust the dimensions of the grid box to encompass the entire active site, providing enough space for the ligand to move freely. A typical size would be 60x60x60 Å.
-
Save the grid parameter file.
-
-
Running AutoDock Vina:
-
Create a configuration text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
-
Analysis of Results:
-
AutoDock Vina will generate a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity in kcal/mol.
-
The pose with the lowest binding energy is considered the most favorable.
-
Use a molecular visualization tool like PyMOL or Chimera to load the protein and the docked ligand poses.
-
Analyze the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the active site residues of xanthine oxidase.
-
Conclusion
Molecular docking is a powerful computational tool for understanding the structure-activity relationships of enzyme inhibitors. The studies on Febuxostat reveal a well-defined binding mode within the active site of xanthine oxidase, characterized by specific hydrogen bonds and extensive hydrophobic interactions that account for its high inhibitory potency. While specific quantitative data for the 67m-4 metabolite is not widely published, the provided protocol can be readily adapted to investigate its binding characteristics and compare them to the parent compound. Such in silico analyses are invaluable for guiding the development of next-generation xanthine oxidase inhibitors for the treatment of gout and other hyperuricemia-related conditions.
References
Unraveling the Biological Activity of Febuxostat: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febuxostat, a non-purine selective inhibitor of xanthine oxidase (XO), has emerged as a significant therapeutic agent in the management of hyperuricemia and gout. Its primary mechanism of action involves the potent and selective inhibition of xanthine oxidase, the key enzyme responsible for the conversion of hypoxanthine to xanthine and subsequently to uric acid. Initial studies have not only elucidated its efficacy in lowering serum uric acid levels but have also shed light on its broader biological activities, including its influence on various signaling pathways implicated in inflammation and oxidative stress. This technical guide provides an in-depth analysis of the initial studies on the biological activity of Febuxostat (designated as 67m-4 in some early literature, referring to one of its active metabolites), presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanistic pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data from initial preclinical and clinical studies on Febuxostat.
Table 1: In Vitro Xanthine Oxidase Inhibition
| Parameter | Value | Species/Source | Reference |
| IC50 | 1.8 nM | Bovine Milk XO | [1] |
| Ki | 0.6 nM | Bovine Milk XO | [2][3] |
| Inhibition Type | Mixed-type | Bovine Milk XO | [2][3] |
Table 2: Pharmacokinetic Parameters of Febuxostat
| Parameter | Value | Population | Reference |
| Oral Bioavailability | ~85% | Healthy Subjects | [4] |
| Apparent Oral Clearance (CL/F) | 10.5 ± 3.4 L/h | Healthy Subjects | [4] |
| Apparent Volume of Distribution (Vss/F) | 48 ± 23 L | Healthy Subjects | [4] |
| Protein Binding | ~99.2% (primarily to albumin) | Human Plasma | |
| Terminal Elimination Half-life (t½) | 5 to 8 hours | Healthy Subjects | |
| Metabolism | Extensively by oxidation (CYP1A2, CYP2C8, CYP2C9) and glucuronidation (UGT1A1, UGT1A3, UGT1A9, UGT2B7) | Humans | |
| Primary Metabolites | 67M-1, 67M-2, and 67M-4 (active hydroxy metabolites) | Humans |
Table 3: Dose-Response of Febuxostat on Serum Uric Acid Levels in a 2-week study
| Daily Dose | Mean Percentage Decrease in Serum Urate | Population | Reference |
| 10 mg | 27% | Healthy Subjects | |
| 20 mg | 41% | Healthy Subjects | |
| 40 mg | 52% | Healthy Subjects | |
| 80 mg | 64% | Healthy Subjects | |
| 120 mg | 76% | Healthy Subjects |
Key Signaling Pathways and Mechanisms of Action
Febuxostat's biological activity extends beyond its primary role as a xanthine oxidase inhibitor. Initial research has identified its modulatory effects on several key signaling pathways involved in inflammation and cellular stress.
Xanthine Oxidase Inhibition and Uric Acid Reduction
Febuxostat directly inhibits xanthine oxidase, a molybdenum-containing enzyme that catalyzes the final two steps of purine metabolism. By blocking the active site of both the oxidized and reduced forms of the enzyme, Febuxostat effectively curtails the production of uric acid.[2][3] This leads to a dose-dependent reduction in serum uric acid levels.
Modulation of the NLRP3 Inflammasome Pathway
Recent studies have demonstrated that Febuxostat can suppress the activation of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome. This multi-protein complex plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like interleukin-1β (IL-1β).[2] Febuxostat's inhibitory effect on the NLRP3 inflammasome appears to be independent of its uric acid-lowering effect and is associated with the prevention of inflammasome assembly.[2]
Regulation of MAPK/NF-κBp65/TNF-α Signaling
In the context of cardiac ischemia-reperfusion injury, Febuxostat has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It suppresses the activation of pro-apoptotic JNK and p38 proteins while promoting the pro-survival ERK1/2 kinase. This modulation leads to a downstream reduction in the activation of the transcription factor NF-κB (p65 subunit) and the production of the pro-inflammatory cytokine TNF-α.
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the initial studies of Febuxostat's biological activity.
In Vitro Xanthine Oxidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of Febuxostat against xanthine oxidase.
Materials:
-
Purified bovine milk xanthine oxidase (XO)
-
Xanthine (substrate)
-
Febuxostat
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of Febuxostat in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, xanthine oxidase, and varying concentrations of Febuxostat.
-
Initiate the enzymatic reaction by adding the substrate, xanthine.
-
Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates (V0) for each Febuxostat concentration.
-
Plot the percentage of inhibition (relative to a control with no inhibitor) against the logarithm of Febuxostat concentration.
-
Determine the IC50 value from the resulting dose-response curve, which is the concentration of Febuxostat that inhibits 50% of the enzyme's activity.
-
To determine the Ki and the type of inhibition, perform kinetic analysis by measuring reaction rates at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Lineweaver-Burk).[1]
In Vivo Model of Cardiac Ischemia-Reperfusion Injury
Objective: To evaluate the effect of Febuxostat on the MAPK/NF-κBp65/TNF-α signaling pathway in a rat model of cardiac ischemia-reperfusion (IR) injury.
Animal Model: Male Wistar rats.
Procedure:
-
Pre-treatment: Administer Febuxostat (e.g., 10 mg/kg/day, orally) or vehicle control to rats for a specified period (e.g., 14 days).
-
Surgical Procedure: On the final day of treatment, anesthetize the rats and perform a thoracotomy to expose the heart.
-
Ischemia: Ligate the left anterior descending (LAD) coronary artery for a defined duration (e.g., 45 minutes) to induce myocardial ischemia.
-
Reperfusion: Remove the ligature to allow blood flow to be restored to the previously occluded vessel for a specific period (e.g., 60 minutes).
-
Sample Collection: At the end of the reperfusion period, collect blood samples and excise the heart tissue.
-
Biochemical Analysis: Measure cardiac injury markers (e.g., CK-MB, LDH) in the serum.
-
Western Blot Analysis: Prepare protein lysates from the heart tissue to determine the expression and phosphorylation status of key signaling proteins, including p-JNK, p-p38, p-ERK1/2, NF-κB p65, and TNF-α.
-
Histopathological Analysis: Perform histological staining (e.g., H&E, TUNEL) on heart tissue sections to assess myocardial damage and apoptosis.
In Vitro NLRP3 Inflammasome Activation Assay
Objective: To investigate the effect of Febuxostat on NLRP3 inflammasome activation in macrophages.
Cell Line: Bone marrow-derived macrophages (BMDMs).
Procedure:
-
Cell Culture and Priming: Culture BMDMs and prime them with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Febuxostat Treatment: Pre-treat the primed BMDMs with varying concentrations of Febuxostat or vehicle control for a specified time.
-
NLRP3 Activation: Stimulate the cells with a known NLRP3 activator, such as monosodium urate (MSU) crystals or nigericin.
-
Measurement of IL-1β Secretion: Collect the cell culture supernatant and measure the concentration of secreted mature IL-1β using an ELISA kit.
-
Caspase-1 Activity Assay: Measure the activity of caspase-1 in the cell lysate or supernatant using a commercially available caspase-1 activity assay kit.
-
ASC Speck Visualization: To assess inflammasome assembly, fix and permeabilize the cells, then stain for the ASC protein. Visualize the formation of ASC specks (a hallmark of inflammasome activation) using fluorescence microscopy.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of xanthine oxidoreductase with febuxostat, but not allopurinol, prevents inflammasome assembly and IL-1β release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Febuxostat (67m-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Febuxostat, a potent and selective non-purine inhibitor of xanthine oxidase used in the management of hyperuricemia and gout. The described synthetic route starts from readily available 4-hydroxythiobenzamide and proceeds through key intermediates, including the formation of a thiazole ring, formylation, etherification, and cyanation, followed by final hydrolysis to yield Febuxostat. This protocol includes comprehensive experimental procedures, quantitative data for each step, and characterization of the final product and key intermediates.
Introduction
Febuxostat (2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid) is a therapeutic agent that effectively lowers uric acid levels in the blood by inhibiting xanthine oxidase, the key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] This document outlines a reliable synthetic pathway for the preparation of Febuxostat for research purposes.
Chemical Structures
| Compound | Structure |
| Febuxostat |
|
| 4-Hydroxythiobenzamide |
|
| Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate |
|
| Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate |
|
| Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate |
|
| Ethyl 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylate |
|
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
This step involves the Hantzsch thiazole synthesis by reacting 4-hydroxythiobenzamide with ethyl 2-chloroacetoacetate.
Materials:
-
4-Hydroxythiobenzamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol
Procedure:
-
To a solution of 4-hydroxythiobenzamide in ethanol, add ethyl 2-chloroacetoacetate.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry under vacuum to obtain the desired product.
Step 2: Synthesis of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
This step involves the formylation of the phenolic ring using a Duff reaction.
Materials:
-
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in trifluoroacetic acid.
-
Add hexamethylenetetramine portion-wise to the solution while maintaining the temperature below 40 °C.
-
Heat the reaction mixture to 80-90 °C and stir for 24 hours.[2]
-
Cool the reaction mixture and pour it into a mixture of ice and water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
This step involves the conversion of the formyl group to a nitrile group.
Materials:
-
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
-
Hydroxylamine hydrochloride
-
Sodium formate
-
Formic acid
Procedure:
-
To a solution of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in formic acid, add hydroxylamine hydrochloride and sodium formate.[3]
-
Heat the reaction mixture to 100 °C and stir for 4 hours.[3]
-
Cool the reaction mixture to room temperature and add water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the nitrile intermediate.
Step 4: Synthesis of Ethyl 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylate
This step involves the etherification of the hydroxyl group with isobutyl bromide.
Materials:
-
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
-
Isobutyl bromide
-
Potassium carbonate
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in DMF, add potassium carbonate and isobutyl bromide.[3]
-
Heat the reaction mixture to 70-80 °C and stir for 5 hours.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
Step 5: Synthesis of Febuxostat
This is the final step involving the hydrolysis of the ethyl ester to the carboxylic acid.
Materials:
-
Ethyl 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylate
-
Sodium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid
Procedure:
-
To a solution of ethyl 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylate in a mixture of ethanol and water, add a solution of sodium hydroxide.[4]
-
Heat the mixture to reflux and stir for 2-3 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify with dilute hydrochloric acid to a pH of 2-3.
-
Filter the precipitated solid, wash with water, and dry under vacuum to obtain Febuxostat.
-
The crude Febuxostat can be purified by recrystallization from a suitable solvent like acetone-water.
Quantitative Data Summary
| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| 1 | 4-Hydroxythiobenzamide | Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 153.20 | 263.31 | ~85 |
| 2 | Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 263.31 | 291.32 | ~70 |
| 3 | Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 291.32 | 288.31 | ~99 |
| 4 | Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Ethyl 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylate | 288.31 | 344.43 | ~90 |
| 5 | Ethyl 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylate | Febuxostat | 344.43 | 316.37 | ~90 |
Characterization Data of Febuxostat
| Analysis | Result |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 13.45 (s, 1H), 8.32 (d, J=2.4 Hz, 1H), 8.21 (dd, J=8.8, 2.4 Hz, 1H), 7.28 (d, J=8.8 Hz, 1H), 3.92 (d, J=6.4 Hz, 2H), 2.65 (s, 3H), 2.10 (m, 1H), 1.02 (d, J=6.8 Hz, 6H). |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 164.5, 162.8, 161.7, 154.2, 132.9, 131.8, 125.1, 116.9, 115.4, 112.9, 104.9, 75.1, 28.1, 19.2, 17.1.[5] |
| Mass Spectrometry (ESI+) m/z | 317.1 [M+H]⁺.[6] |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for Febuxostat.
Signaling Pathway of Febuxostat Action
References
- 1. Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate | 160844-75-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. US8969582B2 - Preparation of febuxostat - Google Patents [patents.google.com]
- 5. EP2532654A1 - Crystalline forms of febuxostat - Google Patents [patents.google.com]
- 6. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Febuxostat (67m-4) in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase (XO), an enzyme that catalyzes the final two steps of purine metabolism, converting hypoxanthine to xanthine and then to uric acid.[1][2] While clinically approved for the management of hyperuricemia in patients with gout, its utility in cell-based research is expanding due to its distinct mechanisms of action beyond lowering uric acid levels.[3][4] Febuxostat serves as a critical tool for investigating cellular processes involving oxidative stress and inflammation, particularly those mediated by the NLRP3 inflammasome.[5][6][7]
These application notes provide detailed protocols and quantitative data for utilizing Febuxostat in various cell-based assays to explore its effects on cellular pathways, including inflammasome activation, reactive oxygen species (ROS) production, and inflammatory cytokine expression.
Mechanism of Action: Inhibition of Xanthine Oxidase
Xanthine oxidoreductase (XOR) exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). Under inflammatory or hypoxic conditions, the XDH form is often converted to XO.[8] The XO enzyme catalyzes the oxidation of hypoxanthine and xanthine, producing uric acid. This process also generates reactive oxygen species (ROS), such as superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂), which are significant contributors to oxidative stress and cellular damage.[8][9]
Febuxostat binds tightly to a channel in the molybdenum-pterin center of both the oxidized and reduced forms of the XO enzyme, potently inhibiting its activity.[1] This blockade reduces the production of both uric acid and XO-derived ROS.[2]
Caption: Febuxostat inhibits Xanthine Oxidase, blocking uric acid and ROS production.
Key Applications and Signaling Pathways
Inhibition of the NLRP3 Inflammasome
A key application of Febuxostat in cell-based assays is the investigation of the NLRP3 inflammasome, a critical component of the innate immune response. Activation of the NLRP3 inflammasome leads to the assembly of a protein complex, activation of caspase-1, and subsequent maturation and release of the pro-inflammatory cytokine IL-1β.[5][10]
Febuxostat has been shown to inhibit NLRP3 inflammasome activation independently of its uric acid-lowering effect.[5] It achieves this by preventing inflammasome assembly, which in turn reduces caspase-1 activity and IL-1β secretion.[5][11] This inhibitory effect is linked to Febuxostat's ability to restore intracellular ATP levels and improve mitochondrial bioenergetics through the activation of the purine salvage pathway.[12][13]
Caption: Febuxostat prevents NLRP3 inflammasome assembly, reducing IL-1β secretion.
Reduction of Intracellular Oxidative Stress
By directly inhibiting xanthine oxidase, a major enzymatic source of ROS, Febuxostat is a valuable tool for studying the impact of oxidative stress on cellular functions.[8] It effectively reduces the production of superoxide and other reactive species, making it useful in models of vascular inflammation, ischemia-reperfusion injury, and other pathologies driven by oxidative damage.[14][15]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of Febuxostat in enzymatic and cell-based assays.
Table 1: Inhibitory Potency (IC₅₀) of Febuxostat vs. Allopurinol
| Compound | Target Condition | IC₅₀ Value | Reference(s) |
| Febuxostat | Soluble Xanthine Oxidase | 1.8 nM | [8] |
| GAG-Bound Xanthine Oxidase | 4.4 nM | [8] | |
| Allopurinol | Soluble Xanthine Oxidase | 2.9 µM | [8] |
| GAG-Bound Xanthine Oxidase | 64 µM | [8] |
Table 2: Effective Concentrations of Febuxostat in Cell-Based Assays
| Application | Cell Type | Concentration | Treatment Time | Reference(s) |
| Cell Viability | Human T/C-28a2 Chondrocytes | 15-30 µM | 24 hours | [16] |
| ROS Inhibition | Endothelial Cells | 25-50 nM | Not specified | [8] |
| PMA-treated THP-1 Cells | 30 µM | Varied | [9] | |
| Anti-Inflammation | Human T/C-28a2 Chondrocytes | 15-30 µM | 12 hours | [16] |
| NLRP3 Inhibition | Human Monocyte-Derived Macrophages | 200 µM | 30 min pre-treatment | [5] |
| Murine Bone Marrow-Derived Macrophages | 200 µM | 3 hours | [17] |
Experimental Protocols
General Preparation and Handling
-
Solubility: Febuxostat is poorly soluble in water. For cell-based assays, prepare a stock solution in DMSO (e.g., 10-50 mM).
-
Storage: Store the solid compound at room temperature. Store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as the Febuxostat-treated samples) in all experiments.
Protocol 1: Cell Viability Assay to Determine Working Concentration
This protocol determines the cytotoxic potential of Febuxostat on a specific cell line to establish a non-toxic working concentration range for subsequent functional assays.
Caption: Workflow for determining Febuxostat's effect on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Febuxostat in a complete culture medium. A suggested range is 0.1 µM to 300 µM.[16] Remove the old medium from the cells and add 100 µL of the Febuxostat-containing medium or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24 hours).[16]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the concentration range that does not significantly impact viability.
Protocol 2: NLRP3 Inflammasome Inhibition Assay
This protocol measures the ability of Febuxostat to inhibit NLRP3 inflammasome activation in macrophages, using IL-1β secretion and caspase-1 activity as primary readouts.
Caption: Experimental workflow for assessing Febuxostat's effect on NLRP3 activation.
Methodology:
-
Cell Seeding and Priming (Signal 1): Seed macrophages (e.g., PMA-differentiated THP-1 cells or primary bone marrow-derived macrophages) in a suitable plate format. Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-treat the primed cells with the desired concentration of Febuxostat (e.g., 200 µM) or vehicle control for 30-60 minutes.[5]
-
Inflammasome Activation (Signal 2): Add an NLRP3 activator such as Nigericin (e.g., 5-10 µM) or monosodium urate (MSU) crystals (e.g., 250 µg/mL) and incubate for the appropriate time (e.g., 1-6 hours).[5]
-
Sample Collection: Carefully collect the cell culture supernatants. If required, lyse the remaining cells in an appropriate buffer for Western blotting or caspase-1 activity assays.
-
Endpoint Analysis:
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the collected supernatants using an ELISA kit according to the manufacturer's instructions.
-
Caspase-1 Activity: Measure caspase-1 activity using a commercially available kit, such as the Caspase-Glo® 1 Inflammasome Assay (Promega, #G9951).[5]
-
Western Blot: Analyze cell lysates for cleaved caspase-1 (p20 subunit) and mature IL-1β (p17 subunit) to confirm processing.
-
Protocol 3: Intracellular ROS Measurement
This protocol quantifies changes in intracellular ROS levels following stimulation and treatment with Febuxostat using a fluorescent probe.
Caption: Protocol workflow for measuring Febuxostat's impact on intracellular ROS.
Methodology:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treatment: Treat cells with Febuxostat (e.g., 30 µM) or vehicle control for the desired duration.[9] A positive control, such as the antioxidant N-acetylcysteine (NAC), can also be included.[9]
-
Probe Loading: Remove the treatment medium and load the cells with a ROS-sensitive probe, such as 5 µM 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), in serum-free medium for 30 minutes at 37°C.[9]
-
Wash: Gently wash the cells twice with pre-warmed PBS or medium to remove excess probe.
-
Stimulation: Add a ROS-inducing stimulus (e.g., 100 ng/mL LPS) to the appropriate wells.[9]
-
Measurement: Immediately measure the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm) over time using a fluorescence microplate reader or visualize using a fluorescence microscope.
-
Analysis: Normalize the fluorescence intensity of treated wells to that of the control wells to determine the relative change in ROS production.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Gout - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of xanthine oxidoreductase with febuxostat, but not allopurinol, prevents inflammasome assembly and IL-1β release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The xanthine oxidase inhibitor Febuxostat reduces tissue uric acid content and inhibits injury-induced inflammation in the liver and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of xanthine oxidoreductase with febuxostat, but not allopurinol, prevents inflammasome assembly and IL-1β release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of xanthine oxidoreductase with febuxostat, but not allopurinol, prevents inflammasome assembly and IL-1β release | Life Science Alliance [life-science-alliance.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Febuxostat therapy improved the outcomes of cardiorenal syndrome rodent through alleviating xanthine oxidase-induced oxidative stress and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Febuxostat mitigates IL-18-induced inflammatory response and reduction of extracellular matrix gene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Protein phosphatase 2A regulates xanthine oxidase-derived ROS production in macrophages and influx of inflammatory monocytes in a murine gout model [frontiersin.org]
Application Notes and Protocols for the Quantification of Febuxostat in Biological Samples
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, prescribed for the chronic management of hyperuricemia in patients with gout. Accurate quantification of febuxostat in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analysis of febuxostat in biological samples, primarily human plasma, using various analytical techniques. The methodologies outlined are based on published and validated scientific literature, ensuring reliability and reproducibility for research, clinical, and drug development applications.
Quantitative Data Summary
The following tables summarize the validation parameters of different analytical methods for the quantification of febuxostat in human plasma, providing a comparative overview of their performance characteristics.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | HPLC-UV[1] | HPLC-Fluorescence[2][3] |
| Linearity Range (µg/mL) | 0.05–5.00 | 0.005–10.00 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.05 | 0.005 |
| Sample Preparation | Protein Precipitation | Protein Precipitation |
| Internal Standard (IS) | Ketoprofen | 2-Naphthoic Acid |
| Intra-day Precision (%RSD) | Within acceptable limits | ≤ 14.5% |
| Inter-day Precision (%RSD) | Within acceptable limits | ≤ 14.5% |
| Accuracy | Within acceptable limits | 90–115% |
| Recovery (%) | Not Reported | Not Reported |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Methods
| Parameter | LC-MS/MS[4][5][6] | LC-MS/MS[7] | UPLC-MS/MS[8] |
| Linearity Range (ng/mL) | 0.05–6.00 (µg/mL) | 15.0–8000 | 50–5000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 50 | 15.0 | 50 |
| Sample Preparation | Liquid-Liquid Extraction | Protein Precipitation | Protein Precipitation |
| Internal Standard (IS) | Indomethacin / Febuxostat-d7 | Febuxostat-d9 | Not specified for Febuxostat alone |
| Intra-day Precision (%CV) | ≤ 7.1% / 1.29–9.19% | Within acceptance criteria | < 15% |
| Inter-day Precision (%CV) | ≤ 7.1% / 2.85–7.69% | Within acceptance criteria | < 15% |
| Accuracy | Not explicitly stated / Within acceptance criteria | Within acceptance criteria | -10.8 to 8.3% |
| Recovery (%) | > 87% | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Quantification of Febuxostat in Human Plasma by HPLC with Fluorescence Detection
This protocol is based on a method that has been enhanced for sensitivity and validated to FDA standards.[2][3]
1. Materials and Reagents
-
Febuxostat reference standard
-
2-Naphthoic acid (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Glacial acetic acid (AR grade)
-
Water (HPLC grade)
-
Human plasma (drug-free)
2. Instrumentation
-
HPLC system with a fluorescence detector
-
Luna C18 column (e.g., Phenomenex)
-
Centrifuge
-
Vortex mixer
3. Preparation of Solutions
-
Internal Standard Stock Solution: Prepare a stock solution of 2-naphthoic acid in acetonitrile.
-
Working Internal Standard Solution: Dilute the stock solution with acetonitrile to the desired concentration.
-
Mobile Phase: Prepare a mixture of 0.032% glacial acetic acid in acetonitrile and water (60:40, v/v).
4. Sample Preparation
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 400 µL of the working internal standard solution (2-naphthoic acid in acetonitrile).
-
Vortex the mixture to precipitate the plasma proteins.
-
Centrifuge the tubes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
5. Chromatographic Conditions
-
Column: Luna C18
-
Column Temperature: 40 °C
-
Mobile Phase: 0.032% glacial acetic acid in acetonitrile:water (60:40, v/v)
-
Flow Rate: 1.5 mL/min
-
Injection Volume: 10 µL
-
Fluorescence Detection: Excitation at 320 nm and emission at 380 nm.
-
Run Time: Approximately 8 minutes.
6. Calibration and Quality Control
-
Prepare calibration standards by spiking drug-free human plasma with known concentrations of febuxostat (e.g., ranging from 0.005 to 10.00 µg/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process the calibration standards and QC samples along with the unknown samples using the sample preparation procedure described above.
Protocol 2: Quantification of Febuxostat in Human Plasma by LC-MS/MS
This protocol describes a sensitive and selective method using liquid-liquid extraction for sample cleanup.[4][5]
1. Materials and Reagents
-
Febuxostat reference standard
-
Indomethacin (Internal Standard)
-
Methyl tert-butyl ether (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate (LC-MS grade) or Formic acid[9]
-
Water (LC-MS grade)
-
Human plasma (drug-free)
2. Instrumentation
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
Hypurity C18 column or equivalent.
-
Centrifuge
-
Vortex mixer
-
Sample evaporator
3. Preparation of Solutions
-
Internal Standard Stock Solution: Prepare a stock solution of indomethacin in a suitable solvent (e.g., methanol).
-
Working Internal Standard Solution: Dilute the stock solution to the desired concentration.
-
Mobile Phase: Prepare an isocratic mobile phase, for example, a mixture of acetonitrile and 5 mM ammonium formate (e.g., 60:40, v/v).[6]
4. Sample Preparation
-
Pipette 200 µL of human plasma into a polypropylene tube.
-
Add the working internal standard solution.
-
Add the extraction solvent, methyl tert-butyl ether.
-
Vortex the mixture for an adequate time (e.g., 10 minutes) to ensure thorough extraction.[9]
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
5. Chromatographic and Mass Spectrometric Conditions
-
Column: Hypurity C18 (100 mm × 4.6 mm, 5 µm)[4][5] or Zorbax C18[6]
-
Mobile Phase: Acetonitrile and 5 mM ammonium formate (60:40, v/v).[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Run Time: Approximately 5 minutes.[6]
6. Calibration and Quality Control
-
Prepare calibration standards by spiking drug-free human plasma with known concentrations of febuxostat (e.g., ranging from 0.05 to 6.00 µg/mL).[4][5]
-
Prepare QC samples at low, medium, and high concentrations.
-
Process and analyze the calibration standards and QC samples with the unknown samples.
Visualizations
Caption: Workflow for Febuxostat quantification using protein precipitation.
Caption: Workflow for Febuxostat quantification using liquid-liquid extraction.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of febuxostat in human plasma by high performance liquid chromatography (HPLC) with fluorescence-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 4. openaccesspub.org [openaccesspub.org]
- 5. researchgate.net [researchgate.net]
- 6. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. iris.hi.is [iris.hi.is]
- 9. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Febuxostat (67m-4) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, an enzyme crucial for the production of uric acid. It is primarily utilized in clinical settings for the management of hyperuricemia in patients with gout. In preclinical research, febuxostat is a valuable tool for studying the pathological roles of hyperuricemia and the therapeutic effects of uric acid reduction in various animal models. These application notes provide an overview of febuxostat dosage determination for animal studies, detailed experimental protocols, and insights into its mechanism of action.
Mechanism of Action
Febuxostat exerts its primary effect by inhibiting xanthine oxidase, which catalyzes the final two steps in uric acid synthesis: the conversion of hypoxanthine to xanthine and subsequently xanthine to uric acid. By blocking this enzyme, febuxostat effectively lowers serum uric acid levels.[1] Beyond its primary hypouricemic effect, emerging evidence suggests that febuxostat also modulates key signaling pathways involved in inflammation, oxidative stress, and cellular injury. Notably, it has been shown to influence the Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB)/Tumor Necrosis Factor-alpha (TNF-α) pathway and the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome pathway.
Data Presentation: Febuxostat Dosage in Animal Studies
The following tables summarize reported dosages of febuxostat used in various animal models. It is crucial to note that the optimal dose can vary depending on the animal species, the experimental model, and the specific research question.
| Animal Model | Condition | Route of Administration | Dosage Range | Vehicle | Reference |
| Rats (Wistar) | Potassium Oxonate-Induced Hyperuricemia | Oral Gavage | 5 mg/kg/day | 0.5% Carboxymethyl cellulose (CMC) | [2] |
| Rats (Sprague-Dawley) | Ischemia-Reperfusion Injury | Oral (in drinking water) | 10 mg/kg/day | Drinking Water | |
| Rats (Sprague-Dawley) | Doxorubicin-Induced Cardiotoxicity | Oral Gavage | 10 mg/kg/day | Normal Saline | |
| Mice | Chronic Hyperuricemia | Intraperitoneal | 0.4, 2, 5 mg/kg | Not Specified | [2] |
| Mice | Ventricular Hypertrophy | Oral Gavage | 5 mg/kg/day | Not Specified | [3] |
| Dogs (Beagle) | Cardiovascular Evaluation | Oral | 5, 15, 45, 50 mg/kg/day | Not Specified | [3][4] |
| Dogs | Pacing-Induced Heart Failure | Intravenous Infusion | 2.2 mg/kg (loading), 0.06 mg/kg/min (maintenance) | Not Specified | [5] |
| Broiler Chicks | Diclofenac-Induced Gout | Oral Gavage | 2, 4, 6 mg/kg/day | Not Specified |
Experimental Protocols
Protocol 1: Induction of Hyperuricemia in Rats using Potassium Oxonate
This protocol describes a common method for inducing hyperuricemia in rats to study the efficacy of uric acid-lowering agents like febuxostat.
Materials:
-
Male Wistar rats (200-250 g)
-
Potassium Oxonate (uricase inhibitor)
-
Febuxostat
-
Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose sodium - CMC-Na)
-
Oral gavage needles
-
Blood collection supplies (e.g., microcentrifuge tubes, syringes)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment, with free access to standard chow and water.
-
Hyperuricemia Induction:
-
Prepare a suspension of potassium oxonate in the chosen vehicle (e.g., 0.5% CMC-Na). A common dose for induction is 250 mg/kg body weight.
-
Administer the potassium oxonate suspension to the rats via oral gavage or intraperitoneal injection. This is typically done one hour before the administration of the test compound.
-
-
Febuxostat Administration:
-
Prepare a suspension of febuxostat in the same vehicle. A commonly used oral dose is 5 mg/kg.
-
Administer the febuxostat suspension to the treatment group via oral gavage. The control group should receive the vehicle alone.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 2, 4, 6, and 24 hours) after febuxostat administration.
-
-
Uric Acid Measurement:
-
Separate the serum from the blood samples by centrifugation.
-
Measure the serum uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.
-
Protocol 2: Preparation of Febuxostat Formulation for Oral Administration
Materials:
-
Febuxostat powder
-
Vehicle: 0.5% (w/v) Carboxymethyl cellulose sodium (CMC-Na) in distilled water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Graduated cylinder
Procedure:
-
Calculate the required amount of febuxostat and vehicle based on the desired concentration and the total volume needed for the study.
-
Weigh the appropriate amount of febuxostat powder.
-
Gradually add the febuxostat powder to the 0.5% CMC-Na solution while continuously stirring with a magnetic stirrer.
-
For better suspension, the mixture can be triturated in a mortar and pestle or homogenized.
-
Continue stirring the suspension for a sufficient time (e.g., 15-30 minutes) to ensure a uniform and stable suspension.
-
The final formulation should be prepared fresh daily before administration to the animals.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by febuxostat.
Caption: Mechanism of action of Febuxostat.
Caption: Experimental workflow for evaluating Febuxostat.
References
- 1. Febuxostat, a Xanthine Oxidoreductase Inhibitor, Decreases NLRP3-dependent Inflammation in Macrophages by Activating th… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. scribd.com [scribd.com]
- 5. Acute effects of febuxostat, a nonpurine selective inhibitor of xanthine oxidase, in pacing induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Febuxostat (67m-4) in hyperuricemia research models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, characterized by elevated serum uric acid levels, is a critical factor in the pathogenesis of gout and is increasingly associated with chronic kidney disease (CKD), hypertension, and cardiovascular diseases.[1][2] The production of uric acid is the final step in purine metabolism, catalyzed by the enzyme xanthine oxidase (XO).[3] Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, functioning to reduce uric acid production by blocking both the oxidized and reduced forms of the enzyme.[3][4] Unlike allopurinol, another XO inhibitor, febuxostat does not have a purine-like structure, which may contribute to a lower risk of hypersensitivity reactions.[5]
Febuxostat is extensively metabolized in the liver, primarily through glucuronidation and to a lesser extent by cytochrome P450 enzymes, forming several active metabolites, including 67M-1, 67M-2, and 67M-4.[6] These metabolites also contribute to the overall therapeutic effect.[7]
In preclinical research, various animal models have been established to mimic human hyperuricemia and to evaluate the efficacy of therapeutic agents like febuxostat. These models are essential for understanding the pathophysiology of hyperuricemia-related organ damage and for the development of novel treatment strategies. This document provides detailed protocols for inducing hyperuricemia in rodents and for assessing the pharmacological effects of febuxostat.
Data Presentation: Efficacy of Febuxostat in Rodent Models of Hyperuricemia
The following tables summarize the quantitative effects of febuxostat in commonly used rat and mouse models of hyperuricemia.
Table 1: Effect of Febuxostat on Serum Biomarkers in a Rat Model of Hyperuricemic Nephropathy
| Parameter | Control | Hyperuricemic Model (HN) | HN + Febuxostat (5 mg/kg/day) |
| Serum Uric Acid (SUA) (μmol/L) | 128.5 ± 10.2 | 289.7 ± 15.6 | 145.3 ± 12.1 |
| Serum Creatinine (sCr) (μmol/L) | 45.8 ± 3.1 | 89.4 ± 5.7 | 52.6 ± 4.3 |
| Blood Urea Nitrogen (BUN) (mmol/L) | 7.2 ± 0.5 | 18.9 ± 1.3 | 8.5 ± 0.9 |
| Creatinine Clearance (mL/min) | 0.85 ± 0.07 | 0.39 ± 0.05 | 0.76 ± 0.06 |
| *Data derived from a study using adenine and potassium oxonate to induce hyperuricemic nephropathy in rats.[8] Treatment with febuxostat was administered for 5 weeks. *p<0.05 vs. HN group. |
Table 2: Effect of Febuxostat on Serum and Liver Parameters in a Mouse Model of Hyperuricemia
| Parameter | Control | Hyperuricemic Model (HUA) | HUA + Febuxostat (5 mg/kg) |
| Serum Uric Acid (μmol/L) | 95.7 ± 8.3 | 210.5 ± 15.1 | 112.4 ± 9.8 |
| Serum Xanthine Oxidase (XOD) (U/L) | 12.3 ± 1.1 | 28.6 ± 2.5 | 10.4 ± 0.9 |
| Liver Xanthine Oxidase (XOD) (U/gprot) | 1.8 ± 0.2 | 4.1 ± 0.4 | 2.2 ± 0.3 |
| Liver Adenosine Deaminase (ADA) (U/mgprot) | 25.4 ± 2.3 | 37.8 ± 3.1 | 30.6 ± 2.8 |
| *Data from a potassium oxonate and hypoxanthine-induced hyperuricemia model in mice.[3] Treatment was administered for 7 days. *p<0.01 vs. HUA group. |
Experimental Protocols
Protocol 1: Potassium Oxonate and Hypoxanthine-Induced Hyperuricemia in Mice
This model is widely used to induce acute hyperuricemia by inhibiting uricase with potassium oxonate and providing a purine substrate (hypoxanthine) to increase uric acid production.
Materials:
-
Male Kunming mice (or other suitable strain), 30-40 g[9]
-
Potassium Oxonate (PO)
-
Hypoxanthine (HX)
-
Febuxostat
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Gavage needles
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22-24°C, 40-70% humidity, 12-hour light/dark cycle) with free access to standard chow and water.[9]
-
Grouping: Randomly divide mice into groups (n=8-10 per group):
-
Normal Control (NC): Receive vehicle only.
-
Hyperuricemic Model (HUA): Receive PO and HX.
-
Febuxostat Treatment: Receive PO, HX, and Febuxostat (e.g., 5 mg/kg).[10]
-
-
Model Induction:
-
Prepare a suspension of potassium oxonate (e.g., in 0.9% saline).
-
Prepare a suspension of hypoxanthine (e.g., in 0.9% saline).
-
Administer potassium oxonate (300 mg/kg) via intraperitoneal (i.p.) injection.[10]
-
Simultaneously or shortly after, administer hypoxanthine (300 mg/kg) via oral gavage.[10]
-
Repeat this procedure daily for 7 consecutive days.[10]
-
-
Febuxostat Administration:
-
Prepare a suspension of febuxostat in the chosen vehicle.
-
Administer febuxostat (e.g., 5 mg/kg) or vehicle by oral gavage one hour after model induction each day.[10]
-
-
Sample Collection and Analysis:
-
On day 8, after an overnight fast, collect blood samples via retro-orbital bleeding or cardiac puncture under anesthesia.
-
Separate serum by centrifugation.
-
Measure serum levels of uric acid, creatinine, and BUN using commercially available assay kits.
-
Harvest liver and kidney tissues for histological analysis or to prepare homogenates for measuring xanthine oxidase and adenosine deaminase activity.[3]
-
Protocol 2: Adenine and Potassium Oxonate-Induced Hyperuricemic Nephropathy in Rats
This model induces a more chronic state of hyperuricemia leading to kidney injury, which is useful for studying the nephroprotective effects of febuxostat.
Materials:
-
Male Wistar or Sprague-Dawley rats, 180-220 g
-
Adenine
-
Potassium Oxonate (PO)
-
Febuxostat
-
Vehicle
-
Gavage needles
Procedure:
-
Acclimatization: Acclimatize rats as described in Protocol 1.
-
Grouping: Randomly divide rats into experimental groups:
-
Normal Control
-
Hyperuricemic Nephropathy Model (HN)
-
Febuxostat Treatment (HN + Fx)
-
-
Model Induction:
-
Administer adenine (0.1 g/kg) and potassium oxonate (1.5 g/kg) daily by oral gavage for six weeks to induce hyperuricemic nephropathy.[8]
-
-
Febuxostat Administration:
-
Monitoring and Sample Collection:
-
Monitor animal health, body weight, and food/water intake throughout the study.
-
Collect 24-hour urine samples at baseline and at the end of the study using metabolic cages to measure urinary albumin and creatinine.
-
At the end of the 6-week period, collect blood and kidney tissues as described in Protocol 1 for biochemical and histological analysis.
-
Mechanism of Action and Signaling Pathways
Febuxostat's primary mechanism is the potent inhibition of xanthine oxidase, which directly reduces the synthesis of uric acid.[3] However, its application in research models has revealed broader effects, particularly in the context of hyperuricemia-induced renal injury. High levels of uric acid can lead to endothelial dysfunction, oxidative stress, inflammation, and apoptosis in renal cells.
Febuxostat has been shown to mitigate these pathological processes through several signaling pathways:
-
Attenuation of Endoplasmic Reticulum (ER) Stress: Hyperuricemia can induce ER stress in renal tubular cells, leading to apoptosis and kidney injury. Febuxostat treatment has been demonstrated to reduce the expression of ER stress markers, such as GRP78, and decrease apoptosis, as indicated by lower levels of cleaved caspase-3.[8]
-
Suppression of Inflammation: Uric acid can act as a danger-associated molecular pattern (DAMP), activating the NLRP3 inflammasome. This leads to the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18.[10] Studies in hyperuricemic mice show that febuxostat administration down-regulates the renal expression of NLRP3, ASC, caspase-1, and IL-1β.[3][10] It also suppresses the expression of other inflammatory mediators such as IL-6, MCP-1, and ICAM-1.[4]
-
Modulation of Renal Transporters: Hyperuricemia can alter the expression of organic anion transporters (OAT1, OAT3) and urate transporters (URAT1, GLUT9) in the kidney, affecting renal handling of uric acid and other substances. Febuxostat treatment has been shown to reverse the pathological changes in the expression of these transporters.[8][10]
Visualizations
References
- 1. doaj.org [doaj.org]
- 2. dovepress.com [dovepress.com]
- 3. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Febuxostat in the management of hyperuricemia and chronic gout: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of febuxostat, a new non-purine selective inhibitor of xanthine oxidase in subjects with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Febuxostat attenuates ER stress mediated kidney injury in a rat model of hyperuricemic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN111887202B - Method for constructing mouse model of acute hyperuricemia - Google Patents [patents.google.com]
- 10. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Febuxostat for the Study of Reactive Oxygen Species Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase (XO), a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2][3] A critical consequence of this enzymatic activity is the production of reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide.[1][2] In inflammatory conditions, the conversion of xanthine dehydrogenase to xanthine oxidase is enhanced, leading to increased ROS generation, which contributes to oxidative stress, vascular inflammation, and tissue injury.[1][2]
Febuxostat's specific and potent inhibition of both the oxidized and reduced forms of xanthine oxidoreductase (XOR) makes it an invaluable tool for investigating the role of XO-derived ROS in various pathological processes.[1][4] Unlike the purine analog allopurinol, febuxostat does not induce ROS formation upon interaction with the enzyme, providing a cleaner model for studying the effects of XO inhibition.[4] These application notes provide detailed protocols for utilizing febuxostat to modulate and measure ROS production in cellular and animal models, along with insights into the signaling pathways affected.
Data Presentation
Table 1: Comparative Inhibitory Potency of Febuxostat and Allopurinol on Xanthine Oxidase
| Inhibitor | Soluble XO IC₅₀ (nM) | GAG-Bound XO IC₅₀ (nM) | Reference |
| Febuxostat | 1.8 | 4.4 | [5][6] |
| Allopurinol | 2900 | 64000 | [5][6] |
IC₅₀: Half-maximal inhibitory concentration. GAG: Glycosaminoglycan.
Table 2: Effect of Febuxostat on ROS Production and Mitochondrial Function
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| Hypoxia/Reperfusion (H/R) in Neonatal Rat Cardiomyocytes | Febuxostat | DCFH-DA Staining (ROS) | 2.6 ± 0.5 (vs. 6.2 ± 0.4 in H/R) | [7] |
| Hypoxia/Reperfusion (H/R) in Neonatal Rat Cardiomyocytes | Febuxostat | JC-1 Staining (ΔΨm Ratio) | 0.7 ± 0.1 (vs. 0.2 ± 0.02 in H/R) | [7] |
| Human Monocyte-Derived Macrophages | Febuxostat (200 µM) + LPS/IFNγ | IL-1β Release | Significant Reduction | [8] |
| Human Monocyte-Derived Macrophages | Allopurinol (250 µg/ml) + LPS/IFNγ | IL-1β Release | No Significant Change | [8] |
DCFH-DA: 2',7'-Dichlorofluorescin diacetate. ΔΨm: Mitochondrial membrane potential. LPS: Lipopolysaccharide. IFNγ: Interferon-gamma.
Experimental Protocols
Protocol 1: In Vitro Measurement of Cellular ROS Production using DCFH-DA
This protocol outlines the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels in cultured cells treated with febuxostat.
Materials:
-
Cultured cells of interest
-
Febuxostat (dissolved in a suitable solvent, e.g., DMSO)
-
DCFH-DA (e.g., from Sigma-Aldrich)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
ROS-inducing agent (e.g., H₂O₂) as a positive control
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.
-
Febuxostat Pre-treatment: Treat the cells with the desired concentrations of febuxostat for a specified pre-incubation period (e.g., 30 minutes).[8] Include a vehicle control (e.g., DMSO).
-
Induction of Oxidative Stress (Optional): If studying the protective effects of febuxostat, induce ROS production using a known stimulus (e.g., hypoxia/reperfusion, LPS).
-
DCFH-DA Loading: Wash the cells with PBS and then incubate with DCFH-DA solution (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with PBS to remove excess probe.
-
Measurement: Immediately measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation/emission wavelengths of approximately 485/535 nm.[7][9]
Protocol 2: Assessment of Mitochondrial Superoxide Production with MitoSOX Red
This protocol details the use of MitoSOX Red, a fluorescent probe that specifically targets mitochondrial superoxide, in cells treated with febuxostat.
Materials:
-
Cultured cells of interest
-
Febuxostat
-
MitoSOX Red Mitochondrial Superoxide Indicator (e.g., from Thermo Fisher Scientific)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Prepare and treat cells with febuxostat as described in Protocol 1.
-
MitoSOX Red Loading: After treatment, wash the cells and incubate with MitoSOX Red solution (typically 2.5-5 µM in HBSS) for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm buffer.
-
Analysis: Analyze the cells promptly by fluorescence microscopy (red fluorescence) or flow cytometry.[8]
Protocol 3: Evaluation of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol uses the ratiometric dye JC-1 to assess changes in mitochondrial membrane potential, an indicator of mitochondrial health, following febuxostat treatment.
Materials:
-
Cultured cells of interest
-
Febuxostat
-
JC-1 dye (e.g., from Thermo Fisher Scientific)
-
Cell culture medium
-
Fluorescence microscope or plate reader capable of detecting both green and red fluorescence
Procedure:
-
Cell Treatment: Treat cells with febuxostat as previously described.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL in cell culture medium) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity. Healthy mitochondria with high ΔΨm will exhibit red fluorescence (J-aggregates), while unhealthy mitochondria with low ΔΨm will show green fluorescence (JC-1 monomers).[7][10] The ratio of red to green fluorescence is used to quantify the change in ΔΨm.[7][10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways influenced by febuxostat's inhibition of ROS production and a typical experimental workflow for its study.
Caption: Febuxostat inhibits Xanthine Oxidase, reducing ROS production and downstream inflammatory signaling.
Caption: Febuxostat can block NLRP3 inflammasome activation by inhibiting XO-derived ROS.
Caption: A typical experimental workflow for studying the effects of Febuxostat on ROS production.
Conclusion
Febuxostat serves as a highly effective and specific tool for elucidating the contribution of xanthine oxidase-derived reactive oxygen species to cellular and physiological processes. Its superior potency and cleaner mechanism of action compared to older inhibitors like allopurinol make it the preferred choice for many research applications.[4][5] The protocols and pathways described herein provide a solid foundation for researchers to design and execute experiments aimed at understanding the intricate roles of ROS in health and disease.
References
- 1. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Febuxostat inhibition of endothelial-bound XO: implications for targeting vascular ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Febuxostat pretreatment attenuates myocardial ischemia/reperfusion injury via mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of xanthine oxidoreductase with febuxostat, but not allopurinol, prevents inflammasome assembly and IL-1β release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitative Determination of Febuxostat in Human Plasma by HPLC-MS/MS
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, approved for the chronic management of hyperuricemia in patients with gout. Monitoring its concentration in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note details a robust and sensitive HPLC-MS/MS method for the quantification of Febuxostat in human plasma. The method utilizes liquid-liquid extraction for sample preparation and a stable isotope-labeled internal standard for accurate and precise quantification.
Experimental
Materials and Reagents
-
Febuxostat reference standard (≥99% purity)
-
Febuxostat-d7 (Internal Standard, IS) (≥99% purity)
-
HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether
-
Ammonium formate (≥99% purity)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data acquisition and processing software.
Sample Preparation
A liquid-liquid extraction procedure is employed for the extraction of Febuxostat and the internal standard from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
Spike 200 µL of plasma with 20 µL of the internal standard working solution (Febuxostat-d7).
-
Add 1 mL of methyl tert-butyl ether as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the HPLC-MS/MS system.
Chromatographic Conditions
The chromatographic separation is achieved on a C18 analytical column.
| Parameter | Value |
| Column | Ascentis Express C18 (50 x 4.6 mm, 3.5 µm) |
| Mobile Phase | 10 mM Ammonium formate: Acetonitrile (20:80 v/v)[1] |
| Flow Rate | 0.8 mL/min[1] |
| Column Temperature | 40°C[1] |
| Injection Volume | 5 µL |
| Run Time | 2.5 minutes[1] |
Mass Spectrometric Conditions
The mass spectrometer is operated in the positive ion mode using multiple reaction monitoring (MRM) to detect Febuxostat and the internal standard.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Source Temperature | 500°C[1] |
| Ion Spray Voltage | 5500 V[1] |
| Curtain Gas | 20 psi[1] |
| Nebulizer Gas (GS1) | 30 psi[1] |
| Heater Gas (GS2) | 30 psi[1] |
| CAD Gas | 6 psi[1] |
| Declustering Potential (DP) | Febuxostat: 45 V, Febuxostat-d7: 55 V[1] |
| Collision Energy (CE) | Febuxostat: 28 V, Febuxostat-d7: 28 V[1] |
| Collision Cell Exit Potential (CXP) | Febuxostat: 12 V, Febuxostat-d7: 14 V[1] |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Febuxostat | 317.1[1][2] | 261.1[1][2] |
| Febuxostat-d7 (IS) | 324.2[1][2] | 262.1[1][2] |
Method Validation
The method was validated according to regulatory guidelines.
Linearity
The method demonstrated excellent linearity over the concentration range of 1.00 to 8000.00 ng/mL.[1][3] The correlation coefficient (r²) was consistently ≥ 0.9850.[1][3]
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels.
| Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | |
| Febuxostat | 2.64 to 3.88[1][3] | 2.76 to 8.44[1][3] | 97.33 to 99.05[1][3] | 100.30 to 103.19[1][3] |
Limit of Quantification (LLOQ)
The lower limit of quantification (LLOQ) for Febuxostat in human plasma was determined to be 1.00 ng/mL.
Recovery
The extraction recovery of Febuxostat from human plasma was consistent and reproducible across the different QC levels.
Experimental Workflow
References
- 1. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Enzyme Inhibition Assay for Febuxostat (67m-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, an enzyme crucial in the purine degradation pathway.[1] By inhibiting xanthine oxidase, Febuxostat effectively reduces the production of uric acid, the final metabolite of purine metabolism in humans. Elevated levels of uric acid are a key factor in the pathogenesis of hyperuricemia and gout. This document provides a detailed protocol for an in vitro enzyme inhibition assay to determine the inhibitory potential of Febuxostat against xanthine oxidase.
Signaling Pathway of Uric Acid Production
Xanthine oxidase is a key enzyme that catalyzes the final two steps in the purine degradation pathway, leading to the formation of uric acid. The pathway begins with the breakdown of purine nucleotides to hypoxanthine, which is then oxidized to xanthine and subsequently to uric acid by xanthine oxidase.
References
Troubleshooting & Optimization
Technical Support Center: Febuxostat (67m-4) Solubility and Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and experimental use of Febuxostat. The information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is Febuxostat and why is its solubility a concern for experiments?
A1: Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, the enzyme responsible for the final two steps in uric acid production. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility. This poor solubility can present significant challenges in experimental settings, leading to issues with stock solution preparation, precipitation in cell culture media, and inconsistent results in both in vitro and in vivo studies.
Q2: What are the key physicochemical properties of Febuxostat?
A2: Understanding the physicochemical properties of Febuxostat is crucial for developing appropriate solubilization strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆N₂O₃S | [1] |
| Molecular Weight | 316.37 g/mol | [1] |
| pKa | ~3.42 | [1] |
| Appearance | White crystalline powder |
Q3: In which common laboratory solvents can I dissolve Febuxostat?
A3: Febuxostat has limited solubility in many common solvents. Dimethyl sulfoxide (DMSO) is the most frequently used solvent for preparing stock solutions for in vitro experiments. For in vivo studies, co-solvent systems are often employed. The table below summarizes the solubility of Febuxostat in various solvents.
Quantitative Solubility Data
The following table provides a summary of Febuxostat's solubility in various organic solvents at 318.2 K (45°C). It is important to note that solubility can be temperature-dependent.
| Solvent | Mole Fraction Solubility (x 10⁻²) |
| Polyethylene glycol-400 (PEG-400) | 3.06 |
| Transcutol-HP (THP) | 1.70 |
| 2-Butanol | 1.38 |
| 1-Butanol | 1.37 |
| Isopropanol (IPA) | 1.10 |
| Ethanol | 0.837 |
| Ethyl Acetate | 0.831 |
| Dimethyl sulfoxide (DMSO) | 0.735 |
| Methanol | 0.326 |
| Propylene glycol (PG) | 0.188 |
| Ethylene glycol (EG) | 0.131 |
| Water | 0.000114 |
Troubleshooting Guide
Issue: My Febuxostat is not dissolving in my chosen solvent.
-
Question: I am having difficulty dissolving Febuxostat powder. What can I do?
-
Answer:
-
Increase Temperature: Gently warming the solution can aid in dissolution. For many organic solvents, warming to 37-50°C can be effective.
-
Sonication: Using a bath sonicator can help break up powder aggregates and increase the surface area for dissolution.
-
Vortexing: Vigorous vortexing can also facilitate the dissolution process.
-
Co-solvents: For challenging situations, consider using a co-solvent system. For example, a mixture of DMSO and a polyethylene glycol (like PEG400) can enhance solubility.
-
Issue: My Febuxostat precipitates when I add it to my cell culture media.
-
Question: I prepared a stock solution of Febuxostat in DMSO, but it precipitates when I dilute it in my aqueous cell culture medium. How can I prevent this?
-
Answer:
-
Lower the Final Concentration: The most common reason for precipitation is exceeding the aqueous solubility of Febuxostat. Try using a lower final concentration in your experiment.
-
Increase the Serum Concentration: If your cell line can tolerate it, increasing the percentage of fetal bovine serum (FBS) in your media can sometimes help to keep hydrophobic compounds in solution.
-
Pre-dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, try a serial dilution approach. First, dilute the stock in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to your final volume of complete media.
-
Rapid Mixing: When adding the Febuxostat solution to your media, ensure rapid and thorough mixing to avoid localized high concentrations that can lead to precipitation.
-
Issue: I am seeing inconsistent results in my animal studies.
-
Question: My in vivo experiments with Febuxostat are showing high variability. Could this be related to the formulation?
-
Answer:
-
Ensure a Homogeneous Suspension: If you are using a suspension for oral gavage, it is critical to ensure it is well-mixed and homogeneous before each administration to deliver a consistent dose.
-
Vehicle Selection: The choice of vehicle is crucial for consistent absorption. A common vehicle for poorly soluble compounds like Febuxostat is a co-solvent system such as ethanol and polyethylene glycol (e.g., a 5:5 v/v mixture).[2][3]
-
Particle Size: For suspensions, the particle size of the drug can significantly impact its dissolution rate and subsequent absorption. Using a micronized form of Febuxostat may improve consistency.
-
Experimental Protocols
Protocol 1: Preparation of Febuxostat Stock Solution for In Vitro Assays
Objective: To prepare a concentrated stock solution of Febuxostat in DMSO for use in cell-based experiments.
Materials:
-
Febuxostat powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator (optional)
Procedure:
-
Weigh out the desired amount of Febuxostat powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, place the tube in a 37°C water bath or incubator for 10-15 minutes, vortexing intermittently.
-
Once fully dissolved, the stock solution should be a clear, colorless to pale yellow liquid.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1-2 months) or -80°C for long-term storage.
Protocol 2: Formulation of Febuxostat for Oral Gavage in Rodents
Objective: To prepare a solution of Febuxostat suitable for oral administration in mice or rats.
Materials:
-
Febuxostat powder
-
Ethanol (200 proof)
-
Polyethylene glycol 400 (PEG400)
-
Sterile conical tube
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of Febuxostat based on the desired dose and the number of animals.
-
Prepare a co-solvent vehicle of ethanol and PEG400 in a 1:1 (v/v) ratio. For example, to make 10 mL of vehicle, mix 5 mL of ethanol and 5 mL of PEG400.
-
Add the calculated amount of Febuxostat powder to the co-solvent vehicle in a sterile conical tube.
-
Vortex the mixture vigorously until the Febuxostat is completely dissolved. Sonication can be used to aid dissolution if needed.[2][3]
-
The final formulation should be a clear solution.
-
Administer the formulation to the animals via oral gavage at the appropriate volume based on their body weight. Ensure the solution is at room temperature before administration.
Visualizations
Febuxostat Mechanism of Action: Inhibition of Xanthine Oxidase
The primary mechanism of action of Febuxostat is the inhibition of xanthine oxidase, a key enzyme in the purine catabolism pathway. This inhibition leads to a reduction in the production of uric acid.
Caption: Febuxostat inhibits xanthine oxidase, blocking uric acid synthesis.
Experimental Workflow for Preparing Febuxostat Solutions
This workflow outlines the key steps and decision points for preparing Febuxostat for experimental use.
Caption: Workflow for preparing Febuxostat solutions for experiments.
References
- 1. Formulation, characterization, optimization, and in-vivo performance of febuxostat self-nano-emulsifying system loaded sublingual films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Pharmacokinetic Feasibility of Febuxostat/L-pyroglutamic Acid Cocrystals in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
Troubleshooting unexpected results in Febuxostat (67m-4) experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Febuxostat (67m-4). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Febuxostat?
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase (XO). It blocks the active site of both the oxidized and reduced forms of the enzyme, thereby preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid. This leads to a reduction in uric acid levels.
Q2: What are the common challenges when preparing Febuxostat solutions for in vitro experiments?
The primary challenge with Febuxostat is its low aqueous solubility, as it is a Biopharmaceutical Classification System (BCS) Class II drug.[1][2] This can lead to precipitation in aqueous buffers and cell culture media, affecting the accuracy and reproducibility of experimental results. For detailed guidance on solubility issues, refer to the "Troubleshooting Guides" section below.
Q3: Are there known off-target effects of Febuxostat that could influence experimental outcomes?
Yes, beyond its potent inhibition of xanthine oxidase, Febuxostat has been reported to have off-target effects that can lead to unexpected results. These include the modulation of signaling pathways such as the MAPK/JNK pathway and interference with intracellular calcium homeostasis.[3][4] These effects should be considered when interpreting data from cell-based assays.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in xanthine oxidase inhibition assays.
-
Question: My in vitro xanthine oxidase inhibition assay shows variable or weak inhibition with Febuxostat. What could be the cause?
-
Answer: Several factors can contribute to this issue:
-
Poor Solubility: Febuxostat may not be fully dissolved in the assay buffer. Ensure the final concentration of the organic solvent (like DMSO) used to dissolve Febuxostat is low and consistent across all wells.
-
Reagent Quality: The activity of the xanthine oxidase enzyme can vary between batches and decrease with improper storage. Ensure the enzyme is active and use fresh substrate solutions.
-
Assay Conditions: The pH of the buffer and incubation time can influence enzyme activity and inhibitor binding. Optimize these parameters for your specific assay setup.
-
| Parameter | Value | Reference |
| IC50 (in vitro) | 8.77 µg/mL | [5] |
| Inhibition Type | Mixed | [5] |
| Binding Site | Molybdenum-pterin center (active site) | [6] |
This protocol is adapted from a method used for assessing xanthine oxidase inhibitory activity.[5]
-
Reagent Preparation:
-
Prepare a 50 mM potassium phosphate buffer (pH 7.5).
-
Dissolve Febuxostat in 100 µL of DMSO to create a stock solution. Make serial dilutions in distilled water to achieve final concentrations ranging from 0.75 µg/mL to 100 µg/mL.
-
Prepare a 0.2 units/mL solution of xanthine oxidase in the phosphate buffer.
-
Prepare a 0.15 mM solution of xanthine (substrate) in the phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 1.8 mL of the phosphate buffer, 0.1 mL of the Febuxostat dilution (or vehicle control), and 0.1 mL of the xanthine oxidase solution to each well.
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 1 mL of the xanthine solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 0.1 mL of 0.5 M HCl.
-
Measure the absorbance at 295 nm using a spectrophotometer. The absorbance is proportional to the amount of uric acid produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Febuxostat compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for the in vitro xanthine oxidase inhibition assay.
Issue 2: Unexpected cytotoxic effects or altered cell viability in cell-based assays.
-
Question: I am observing unexpected decreases in cell viability in my experiments with Febuxostat, even at concentrations where it should primarily inhibit xanthine oxidase. Why is this happening?
-
Answer: Febuxostat can induce off-target effects that impact cell health. Studies have shown that it can cause dysregulation of calcium handling and activate the JNK signaling pathway, which can lead to apoptosis in certain cell types.[3][7] It is crucial to have appropriate controls and to consider these potential off-target effects when interpreting your results.
| Solvent | Solubility | Reference |
| Water | Practically insoluble | [2] |
| Ethanol | ~5 mg/mL | [1] |
| DMSO | ~10 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
This is a general protocol for assessing cell viability using an MTT assay with adherent cells.[3][8]
-
Cell Seeding:
-
Plate adherent cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Febuxostat (and vehicle control) in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of Febuxostat.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Caption: Potential off-target signaling effects of Febuxostat.
Issue 3: Difficulty in quantifying Febuxostat and its metabolite (67m-4) in biological samples.
-
Question: I am having trouble getting consistent and reproducible results when analyzing Febuxostat and its metabolite 67m-4 using HPLC. What are the common pitfalls?
-
Answer: Challenges in HPLC analysis of Febuxostat can arise from its low aqueous solubility, potential for degradation, and the presence of interfering substances in biological matrices. A well-validated RP-HPLC method is essential for accurate quantification.
| Parameter | Condition | Reference |
| Column | C18 | |
| Mobile Phase | Sodium acetate buffer (pH 4.0) : Acetonitrile (40:60, v/v) | |
| Flow Rate | 1.2 mL/min | |
| Detection | UV at 254 nm | |
| Linearity Range | 0.1 - 200 µg/mL |
This protocol provides a general framework for the quantification of Febuxostat in a sample.
-
Sample Preparation:
-
For cell lysates or plasma, perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation to remove proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Use a C18 column with the mobile phase consisting of a mixture of sodium acetate buffer (pH 4.0) and acetonitrile (40:60, v/v).
-
Set the flow rate to 1.2 mL/min.
-
Detect the analyte using a UV detector at a wavelength of 254 nm.
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of Febuxostat and its metabolite 67m-4 in the mobile phase at known concentrations.
-
Inject the standards into the HPLC system to generate a standard curve.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Identify and quantify the peaks corresponding to Febuxostat and 67m-4 by comparing their retention times and peak areas to the standard curve.
-
Caption: Workflow for the HPLC analysis of Febuxostat from biological samples.
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. saudijournals.com [saudijournals.com]
- 6. Inhibition of xanthine oxidoreductase with febuxostat, but not allopurinol, prevents inflammasome assembly and IL-1β release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
Technical Support Center: Optimizing Febuxostat (67m-4) Dosage to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Febuxostat (also known as 67m-4 in some research contexts, referring to one of its active metabolites) in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help optimize dosage while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Febuxostat?
Febuxostat is a potent and selective non-purine inhibitor of xanthine oxidase (XO). It functions by blocking the active site of the enzyme, thereby preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid. This inhibition occurs at the molybdenum pterin center of both the oxidized and reduced forms of the enzyme. By reducing uric acid production, Febuxostat is clinically used to manage hyperuricemia in patients with gout.
Q2: What are the primary known off-target effects of Febuxostat that I should be aware of in my research?
The most significant off-target effects observed in clinical and preclinical studies are cardiovascular events and hepatotoxicity. Researchers should be mindful of potential dose-dependent toxicities affecting cardiac and liver cells.
Q3: What is the role of the active metabolite 67m-4?
Febuxostat is metabolized in the liver into several active metabolites, including 67m-1, 67m-2, and 67m-4, which are hydroxylated derivatives.[1][2] These metabolites also possess xanthine oxidase inhibitory activity. While they are present in human plasma at much lower concentrations than the parent drug, their contribution to both the therapeutic and off-target effects should be considered in experimental designs.[1]
Troubleshooting Guide
Issue: Solubility and Stability of Febuxostat in In Vitro Experiments
Problem: I am observing precipitation of Febuxostat in my cell culture medium.
Solution:
-
Stock Solution Preparation: Febuxostat is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[3]
-
Protocol for 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of Febuxostat powder.
-
Add pure, anhydrous DMSO to achieve a 10 mM concentration.
-
Gently warm the solution and vortex or sonicate until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
-
Working Concentration Dilution: When diluting the DMSO stock solution into your aqueous cell culture medium, it is crucial to do so in a stepwise manner to avoid precipitation. The final concentration of DMSO in the culture medium should ideally be kept below 0.1% to minimize solvent-induced cytotoxicity.
-
Signs of Precipitation: Visually inspect the medium for any cloudiness or particulate matter after adding Febuxostat. If precipitation occurs, consider preparing a fresh, lower-concentration working solution from the stock.
Issue: Unexpected Cytotoxicity in Cell-Based Assays
Problem: I am observing higher-than-expected cell death in my experiments, even at low concentrations of Febuxostat.
Solution:
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO used in the Febuxostat-treated wells) to differentiate between drug-induced and solvent-induced cytotoxicity.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to Febuxostat. Refer to the quantitative data in Table 1 to select an appropriate starting concentration range for your specific cell type.
-
Assay-Specific Interference: Be aware that certain assay reagents can interact with the compound. For instance, in MTT assays, ensure complete solubilization of formazan crystals, as incomplete dissolution can lead to inaccurate readings.[4]
Quantitative Data on Off-Target Effects
The following table summarizes the available quantitative data on the cytotoxic effects of Febuxostat in relevant cell lines. This information can guide dose-selection for in vitro studies.
| Cell Line | Assay Type | Concentration/Dosage | Observed Effect | Citation |
| Hepatotoxicity | ||||
| HepG2 | MTS Assay | 0.1 µM (in the presence of 100 µM Methotrexate) | Significantly decreased cell viability and increased cytotoxicity. | |
| Human Liver Cells | Clinical Studies | 80 mg/day | Liver test elevations occurred in 3.5% of patients, leading to withdrawal in 2%. | |
| Cardiotoxicity | ||||
| Neonatal Rat Cardiomyocytes (NRCs) | MTT, LDH, TUNEL | 1 and 10 µM | Protected against hypoxia/reoxygenation-induced injury by inhibiting mitochondrial-dependent apoptosis. | |
| Brain Endothelial Cells (bEnd.3) | LDH Assay | 10 and 20 µM | Suppressed propofol-induced LDH release, indicating a protective effect against cytotoxicity. |
Key Signaling Pathways Involved in Off-Target Effects
The cardiovascular effects of Febuxostat are thought to be mediated, in part, through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the production of Reactive Oxygen Species (ROS).
Febuxostat's Impact on Cardiovascular Cell Signaling
Experimental Protocols
Xanthine Oxidase (XO) Activity Assay
This protocol is adapted from commercially available kits and can be used to determine the inhibitory effect of Febuxostat on XO activity.
Principle: The assay measures the production of uric acid or hydrogen peroxide resulting from the XO-catalyzed oxidation of xanthine. The increase in absorbance at a specific wavelength is proportional to the XO activity.
Materials:
-
Xanthine Oxidase
-
Xanthine solution (substrate)
-
Phosphate buffer (pH 7.5)
-
Febuxostat (or other inhibitors) at various concentrations
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 290-295 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and xanthine solution in each well of the microplate.
-
Add different concentrations of Febuxostat to the respective wells. Include a control well with no inhibitor.
-
Initiate the reaction by adding xanthine oxidase to all wells.
-
Immediately measure the increase in absorbance at 290 nm over time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Febuxostat (and a vehicle control) for the desired exposure time.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies the amount of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane damage.
Procedure:
-
Seed cells in a 96-well plate and treat them with different concentrations of Febuxostat.
-
After the incubation period, carefully collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
The amount of LDH released is proportional to the level of cytotoxicity.
Experimental Workflow for Assessing Off-Target Effects
References
Technical Support Center: Working with Febuxostat Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with febuxostat and its metabolites.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Sensitivity for Febuxostat Metabolites in LC-MS/MS Analysis
Possible Causes and Solutions:
-
Suboptimal Mobile Phase:
-
Problem: Inadequate pH or organic modifier concentration can lead to poor peak shape (e.g., tailing, fronting) and reduced ionization efficiency.
-
Solution: For reverse-phase chromatography, a mobile phase consisting of acetonitrile (containing 0.1% formic acid) and 0.1% formic acid in water with a gradient elution is recommended. Formic acid helps to protonate the analytes, improving peak shape and sensitivity in positive ion mode.
-
-
Inappropriate Column Chemistry:
-
Problem: The chosen column may not provide sufficient retention or selectivity for the parent drug and its diverse metabolites.
-
Solution: A C8 or C18 column is commonly used for the separation of febuxostat and its metabolites. A C8 column may be preferable for achieving good separation with a gradient elution.
-
-
Matrix Effects:
-
Problem: Components in the biological matrix (e.g., plasma, urine) can co-elute with the analytes and suppress or enhance their ionization, leading to inaccurate quantification.
-
Solution:
-
Effective Sample Preparation: Use protein precipitation with acetonitrile for plasma samples. This method is efficient in removing a significant portion of matrix components.
-
Use of an Internal Standard: A suitable internal standard (e.g., clopidogrel or a stable isotope-labeled version of febuxostat) should be used to compensate for matrix effects and variations in extraction recovery.
-
Chromatographic Separation: Optimize the gradient elution to ensure that the metabolites are chromatographically separated from the bulk of the matrix components.
-
-
Issue 2: Inconsistent or Low Recovery of Metabolites During Sample Extraction
Possible Causes and Solutions:
-
Inefficient Protein Precipitation:
-
Problem: Incomplete precipitation of plasma proteins can lead to metabolite loss and matrix effects.
-
Solution: Use a sufficient volume of cold acetonitrile (e.g., 2:1 or 3:1 ratio of acetonitrile to plasma) and vortex thoroughly. Centrifuge at a high speed to ensure a clear supernatant.
-
-
Metabolite Instability:
-
Problem: Acyl-glucuronide metabolites are known to be unstable and can hydrolyze back to the parent drug, especially under non-acidic pH conditions.
-
Solution: Keep samples on ice during processing and store them at -80°C. Ensure the collection and processing environment is at a slightly acidic pH if possible, though stability should be thoroughly evaluated under your specific laboratory conditions.
-
Issue 3: Difficulty in Obtaining Reference Standards for Metabolites
Possible Causes and Solutions:
-
Commercial Unavailability:
-
Solution:
-
Custom Synthesis: Researchers may need to consider custom synthesis of these metabolites. A total synthesis for 67M-1, 67M-2, and 67M-4 has been described in the scientific literature.
-
Collaboration: Collaborate with academic or specialized chemistry labs that have the capability to synthesize these compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of febuxostat?
A1: The major metabolites of febuxostat are the acyl-glucuronide metabolite and three active oxidative metabolites: 67M-1 (a primary hydroxylated metabolite), 67M-2 (a secondary hydroxylated metabolite), and 67M-4 (a dicarboxylic acid metabolite).[1][2][3] In human plasma, the parent drug, febuxostat, is the most abundant component, followed by its metabolites at much lower concentrations.[4]
Q2: What are the key parameters for LC-MS/MS analysis of febuxostat metabolites?
A2: A validated HPLC-MS/MS method for the simultaneous determination of the active metabolites (67M-1, 67M-2, and 67M-4) in human plasma has been published.[5] Key parameters from this method are summarized in the table below.
Q3: How stable are the febuxostat metabolites in plasma samples?
A3: The oxidative metabolites (67M-1, 67M-2, and 67M-4) have been shown to be stable in human plasma under the following conditions[5]:
-
Short-term stability: Stable for up to 24 hours at room temperature.
-
Long-term stability: Stable for at least 30 days at -80°C.
-
Freeze-thaw stability: Stable for at least three freeze-thaw cycles.
Note: The stability of the acyl-glucuronide metabolite should be carefully assessed due to its potential for hydrolysis. It is recommended to keep samples at a low temperature and slightly acidic pH whenever possible.
Q4: Where can I obtain reference standards for febuxostat metabolites?
A4:
-
Febuxostat acyl-β-D-glucuronide: This metabolite is commercially available from specialized chemical suppliers.
-
Oxidative Metabolites (67M-1, 67M-2, 67M-4): These are not widely commercially available. Researchers may need to pursue custom synthesis. A published method for their total synthesis exists, which can be a valuable resource.[2]
Data Presentation
Table 1: Key Properties of Febuxostat and its Major Metabolites
| Compound | Molecular Weight ( g/mol ) | Major Formation Pathway |
| Febuxostat | 316.37 | - |
| 67M-1 | 332.37 | CYP-mediated oxidation |
| 67M-2 | 332.37 | CYP-mediated oxidation |
| 67M-4 | 346.35 | CYP-mediated oxidation |
| Acyl-glucuronide | 492.46 | UGT-mediated glucuronidation |
Table 2: LC-MS/MS Parameters for the Analysis of Febuxostat Active Metabolites [5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 67M-1 | 333.1 | 261.0 |
| 67M-2 | 333.1 | 261.0 |
| 67M-4 | 347.0 | 261.0 |
| Clopidogrel (IS) | 322.2 | 184.1 |
Experimental Protocols
Protocol: Extraction and Analysis of Febuxostat and its Active Metabolites from Human Plasma
This protocol is adapted from a validated HPLC-MS/MS method.[5]
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., clopidogrel at 50 ng/mL).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
2. LC-MS/MS Analysis
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C8 column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-4 min: Linear gradient from 5% to 95% B
-
4-5 min: Hold at 95% B
-
5-5.1 min: Return to 5% B
-
5.1-7 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 2.
Visualizations
Caption: Workflow for the extraction and analysis of febuxostat metabolites from plasma.
Caption: Febuxostat and its acyl-glucuronide metabolite can inhibit the OAT3 transporter.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of the Major Metabolites of Febuxostat | Bentham Science [eurekaselect.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Metabolism and excretion of [14C] febuxostat, a novel nonpurine selective inhibitor of xanthine oxidase, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An HPLC-MS/MS method for simultaneous determination of the active metabolites of febuxostat (67M-1, 67M-2 and 67M-4) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Febuxostat (67m-4) In Vitro Stability
This technical support center provides guidance to researchers, scientists, and drug development professionals on preventing the in vitro degradation of Febuxostat (67m-4). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is Febuxostat unstable in vitro?
A1: Febuxostat is susceptible to degradation under several conditions. Significant degradation has been observed under alkaline and neutral hydrolytic conditions, oxidative stress, and in the presence of UV light under both acidic and alkaline photolytic conditions[1]. It is particularly labile in acidic solutions, leading to the hydrolysis of its ester and cyano functional groups[2][3].
Q2: What are the primary degradation products of Febuxostat?
A2: In vitro degradation of Febuxostat primarily results in the formation of several degradation products through the hydrolysis of the ester and cyano moieties[2][3]. Forced degradation studies have identified and characterized multiple degradation products, often labeled as DP-1, DP-2, DP-3, and DP-4 in acidic conditions[2][3].
Q3: Is Febuxostat stable to heat and light?
A3: Febuxostat is largely stable under thermal stress[1][2][3]. However, it can degrade under photolytic (UV light) conditions, especially in acidic or alkaline solutions. It shows relative stability under neutral photolytic conditions[1].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected degradation of Febuxostat in solution. | pH of the medium: Febuxostat is prone to hydrolysis in acidic, neutral, and alkaline solutions. | Buffer your solution to a pH where Febuxostat exhibits maximum stability. Based on forced degradation studies, avoiding strongly acidic or alkaline, as well as neutral hydrolytic conditions, is recommended[1]. |
| Exposure to light: Photodegradation can occur, particularly in acidic or alkaline media. | Protect your solutions from light by using amber vials or by working in a dark environment[1]. | |
| Presence of oxidizing agents: Febuxostat degrades in the presence of oxidizing agents. | Avoid the use of oxidizing agents in your experimental setup. If their use is unavoidable, consider the inclusion of an appropriate antioxidant, and perform control experiments to assess its impact on Febuxostat stability. | |
| Inconsistent results in cell-based assays. | Degradation in culture medium: Standard cell culture media can have a pH (around 7.4) that may contribute to the slow degradation of Febuxostat over long incubation periods. | Prepare fresh solutions of Febuxostat immediately before use. For long-term experiments, consider the stability of Febuxostat in your specific culture medium by performing a time-course analysis using HPLC to quantify the intact drug. |
| Precipitation of Febuxostat in aqueous solutions. | Low aqueous solubility: Febuxostat is a BCS Class II drug with low solubility. | Consider using a co-solvent system or preparing a stock solution in an organic solvent like DMSO before diluting it in your aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Summary of Forced Degradation Studies
The following table summarizes the conditions under which Febuxostat has been shown to degrade in forced degradation studies.
| Stress Condition | Reagent/Method | Observation | Reference |
| Acid Hydrolysis | 0.1 M HCl | Significant degradation | [2][3][4] |
| Alkaline Hydrolysis | 0.1 M NaOH | Significant degradation | [1] |
| Neutral Hydrolysis | Water | Significant degradation | [1] |
| Oxidative Stress | 3% H₂O₂ | Significant degradation | [1] |
| Thermal Degradation | 60°C | Stable | [2][3] |
| Photolytic Degradation (Acidic) | UV light in acidic solution | Significant degradation | [1] |
| Photolytic Degradation (Alkaline) | UV light in alkaline solution | Significant degradation | [1] |
| Photolytic Degradation (Neutral) | UV light in neutral solution | Stable | [1] |
Experimental Protocols
Protocol 1: Preparation and Storage of Febuxostat Stock Solutions
This protocol describes the recommended procedure for preparing and storing Febuxostat stock solutions to minimize degradation.
-
Materials:
-
Febuxostat powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of Febuxostat powder in a sterile container.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the Febuxostat is completely dissolved.
-
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Notes:
-
Avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the stock solution in the appropriate buffer or medium immediately before use.
-
Protocol 2: Assessing Febuxostat Stability in Experimental Media
This protocol provides a framework for evaluating the stability of Febuxostat in a specific in vitro medium.
-
Materials:
-
Febuxostat stock solution
-
Experimental medium (e.g., cell culture medium, buffer)
-
Incubator set to the experimental temperature
-
High-Performance Liquid Chromatography (HPLC) system
-
-
Procedure:
-
Prepare a working solution of Febuxostat in the experimental medium at the desired final concentration.
-
Immediately take a sample (t=0) and analyze it by HPLC to determine the initial concentration of Febuxostat.
-
Incubate the remaining solution under the experimental conditions (e.g., 37°C, 5% CO₂).
-
Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze each sample by HPLC to quantify the remaining concentration of intact Febuxostat.
-
Plot the concentration of Febuxostat versus time to determine its stability profile in the medium.
-
Visual Guides
Caption: Major degradation pathways of Febuxostat in vitro.
Caption: Workflow for assessing Febuxostat stability.
Caption: Troubleshooting logic for Febuxostat degradation.
References
- 1. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
Technical Support Center: Refining Purification Methods for Febuxostat Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Febuxostat.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of Febuxostat.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Recrystallization | The chosen solvent system is not optimal for selectively precipitating Febuxostat while leaving impurities dissolved. | - Experiment with different solvent systems. Mixtures of a good solvent (e.g., methanol, acetone, n-butanol) and an anti-solvent (e.g., water) are often effective. - Consider a multi-step recrystallization process. - A patented method suggests using a mixed solvent for effective purification.[1] |
| Co-precipitation of structurally similar impurities. | - Adjust the cooling rate during crystallization. Slower cooling can lead to the formation of purer crystals. - If impurities persist, column chromatography may be necessary.[2] | |
| Presence of Specific Impurities | Incomplete hydrolysis of ester intermediates. | - Ensure the hydrolysis reaction goes to completion by optimizing reaction time, temperature, and reagent concentration. |
| Residual starting materials or intermediates. | - Monitor the reaction progress using techniques like TLC or HPLC to ensure complete conversion.[2] - Purify the crude product before the final crystallization step. | |
| Formation of degradation products. | - Protect the reaction mixture from light and oxygen to prevent photodegradation and oxidative degradation.[3] - Ensure all solvents and reagents are dry to avoid hydrolytic degradation.[3] - Febuxostat is known to be labile in acidic conditions, leading to the formation of specific degradation products.[4] | |
| Poor Crystal Formation | The solution is too saturated or cools too quickly. | - Adjust the concentration of the solution before cooling. - Employ a controlled, gradual cooling process. |
| Presence of impurities that inhibit crystal growth. | - Pre-treat the crude product to remove interfering impurities (e.g., by washing or an initial purification step). | |
| Inconsistent HPLC Results | Improper sample preparation. | - Ensure the sample is fully dissolved in the mobile phase or a compatible solvent before injection. - Filter all samples through a 0.45 µm filter to remove particulate matter. |
| Issues with the mobile phase. | - Prepare the mobile phase fresh daily and degas it before use to prevent bubble formation.[5] - Ensure the pH of the buffer is correctly adjusted.[6][7] | |
| Column degradation. | - Use a guard column to protect the analytical column. - Flush the column with an appropriate solvent after each batch of analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in Febuxostat synthesis?
A1: Common impurities in Febuxostat synthesis can be categorized as process-related and degradation-related.[3] Process-related impurities include unreacted intermediates, residual solvents (e.g., methanol, acetone, ethyl acetate), and catalyst residues.[3] Specific impurities that have been identified include the ethyl ester of Febuxostat, the methyl ester of Febuxostat, and an amide impurity.[8]
Q2: Which purification techniques are most effective for Febuxostat?
A2: Recrystallization is a widely used technique for the purification of Febuxostat.[1] However, for the removal of structurally similar impurities, column chromatography might be necessary.[2] The choice of method depends on the impurity profile of the crude product.
Q3: What analytical methods are recommended for assessing the purity of Febuxostat?
A3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and reliable method for determining the purity of Febuxostat and quantifying its related substances.[9][10] UV-Vis spectroscopy can also be used for a preliminary analysis, with Febuxostat typically showing a maximum absorbance (λmax) at around 314-315 nm in methanol.[9][11]
Q4: Can you provide a starting point for developing an RP-HPLC method for Febuxostat analysis?
A4: A common starting point for an RP-HPLC method for Febuxostat analysis is to use a C18 column with a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate or acetate buffer with a pH of 3-4) and an organic solvent like acetonitrile or methanol.[12][9] Detection is typically carried out at 315 nm.[7]
Experimental Protocols
General Recrystallization Protocol for Febuxostat
-
Dissolve the crude Febuxostat in a suitable solvent (e.g., methanol, n-butanol) at an elevated temperature to achieve complete dissolution.
-
If necessary, treat the hot solution with activated carbon to remove colored impurities.
-
Filter the hot solution to remove any insoluble materials.
-
Gradually add an anti-solvent (e.g., water) until the solution becomes slightly turbid.
-
Allow the solution to cool down slowly to room temperature, and then further cool it in an ice bath to maximize crystal formation.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a cold solvent mixture (the same solvent/anti-solvent ratio used for crystallization).
-
Dry the purified Febuxostat crystals under vacuum.
Standard RP-HPLC Analytical Method for Febuxostat
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., 10 mM ammonium acetate buffer with pH adjusted to 4.0) and an organic phase (e.g., acetonitrile) in a specific ratio (e.g., 15:85 v/v).[6]
-
Flow Rate: 1.0 mL/min[9]
-
Detection: UV at 315 nm
-
Injection Volume: 20 µL[9]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C)
Data Presentation
Common Impurities in Febuxostat Synthesis
| Impurity Name | Type | Potential Source |
| Ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylate | Process-Related (Intermediate) | Incomplete hydrolysis of the ethyl ester precursor. |
| Methyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylate | Process-Related | Esterification of Febuxostat with methanol, especially if used as a purification solvent. |
| 2-[3-Carbamoyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid (Amide Impurity) | Process-Related/Degradation | Hydrolysis of the nitrile group. |
| 2-[3-Carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid (Di-acid Impurity) | Degradation | Hydrolysis of the nitrile group to a carboxylic acid.[2] |
| Unreacted Intermediates | Process-Related | Incomplete reaction during the synthesis steps.[3] |
| Residual Solvents (Methanol, Acetone, Ethyl Acetate) | Process-Related | Incomplete removal of solvents used during synthesis or purification.[3] |
Representative HPLC Conditions for Febuxostat Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (250 x 4.6mm, 5µm)[9] | Nucleosil C18 (250 x 4.6mm, 5µm)[6] | C8 |
| Mobile Phase | Methanol:Phosphate Buffer (pH 3-4)[9] | Acetonitrile:10mM Ammonium Acetate (pH 4.0) (85:15)[6] | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40)[5] |
| Flow Rate | 1.0 mL/min[9] | 1.2 mL/min[6] | 1.0 mL/min[5] |
| Detection Wavelength | 314 nm[9] | 275 nm[6] | 320 nm[5] |
| Retention Time | ~5.2 min[9] | ~3.45 min[6] | ~3.15 min[5] |
Visualizations
Caption: Experimental workflow for the purification and analysis of Febuxostat.
Caption: Logical relationship between impurity sources and types in Febuxostat synthesis.
References
- 1. US20110282069A1 - High-purity febuxostat and the method for preparation - Google Patents [patents.google.com]
- 2. pharmtech.com [pharmtech.com]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. ijrpc.com [ijrpc.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. academic.oup.com [academic.oup.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. ijrpr.com [ijrpr.com]
- 10. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Resistance to Febuxostat (67m-4) in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with Febuxostat's active metabolite, 67m-4. The information is presented in a question-and-answer format to directly tackle specific issues related to acquired resistance in cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cancer cell line, which was initially sensitive to 67m-4, is now showing reduced responsiveness. What are the potential mechanisms of this acquired resistance?
A1: Acquired resistance to anti-cancer agents in cell lines is a common phenomenon and can be attributed to several factors. Based on general mechanisms of drug resistance, the following are plausible causes for decreased sensitivity to 67m-4:
-
Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove drugs from the cell, thereby reducing their intracellular concentration and efficacy.[1][2][3] Febuxostat has been identified as a potent inhibitor of ABCG2 (also known as BCRP), suggesting a potential interaction.[4][5][6] It is conceivable that cancer cells could develop resistance by overexpressing this or other transporters.
-
Activation of Pro-Survival Signaling Pathways: Cells may activate alternative signaling pathways to circumvent the cytotoxic effects of the drug.[7][8][9] For instance, upregulation of the PI3K/Akt pathway is a common mechanism that promotes cell survival and proliferation, potentially counteracting the anti-proliferative effects of 67m-4.
-
Alterations in Apoptotic Pathways: Resistance can emerge from the deregulation of apoptosis (programmed cell death).[7][10][11] This can involve the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Survivin) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak), making the cells less susceptible to drug-induced cell death.
Q2: How can I experimentally confirm if my cell line has developed resistance to 67m-4?
A2: To confirm and quantify resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of 67m-4 in your suspected resistant cell line against the parental, sensitive cell line. A significant increase in the IC50 value for the resistant line is a clear indicator of acquired resistance.[12]
Illustrative Data:
| Cell Line | Parental IC50 of 67m-4 (µM) | Resistant IC50 of 67m-4 (µM) | Fold Resistance |
| HCT 116 | 15.2 ± 1.8 | 85.7 ± 5.3 | 5.6 |
| A549 | 22.5 ± 2.1 | 112.1 ± 9.7 | 5.0 |
| MCF-7 | 18.9 ± 1.5 | 99.3 ± 7.8 | 5.3 |
This table presents hypothetical data for illustrative purposes.
Q3: What experimental steps should I take to investigate the potential resistance mechanisms in my 67m-4 resistant cell line?
A3: A systematic approach is necessary to identify the underlying resistance mechanism. We recommend the following experimental workflow:
-
Confirm Resistance: As detailed in Q2, determine and compare the IC50 values between the parental and resistant cell lines.
-
Investigate Drug Efflux:
-
Gene Expression Analysis: Use quantitative real-time PCR (qPCR) to measure the mRNA levels of genes encoding major ABC transporters, particularly ABCG2 (BCRP) and ABCB1 (MDR1).[13]
-
Protein Expression Analysis: Employ Western blotting to assess the protein levels of these transporters.[14][15] An increase in both mRNA and protein levels in the resistant line would suggest a role for drug efflux.
-
-
Analyze Pro-Survival Signaling:
-
Western Blotting: Examine the activation status of key proteins in pro-survival pathways, such as the PI3K/Akt pathway. You can probe for the phosphorylated (active) forms of Akt (p-Akt) and its downstream targets.[8]
-
-
Assess Apoptotic Pathways:
-
Western Blotting: Compare the expression levels of key anti-apoptotic (Bcl-2, Bcl-xL) and pro-apoptotic (Bax, Bak) proteins between the sensitive and resistant cell lines.[10]
-
Q4: My resistant cell line shows increased expression of the ABCG2 transporter. How can I overcome this resistance mechanism?
A4: If overexpression of ABCG2 is confirmed, you can attempt to restore sensitivity to 67m-4 by co-administering an ABCG2 inhibitor. Several pharmacological inhibitors of ABCG2 are available for research purposes. A successful co-treatment would result in a significant reduction of the 67m-4 IC50 value in the resistant cell line.
Illustrative Data of Co-treatment:
| Cell Line | Treatment | IC50 of 67m-4 (µM) |
| HCT 116 Resistant | 67m-4 alone | 85.7 ± 5.3 |
| HCT 116 Resistant | 67m-4 + ABCG2 Inhibitor | 18.3 ± 2.1 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of IC50 Value
This protocol outlines the steps for a standard cell viability assay to determine the IC50 of 67m-4.
-
Cell Seeding: Seed your parental and suspected resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of 67m-4 in culture medium. Replace the medium in the 96-well plates with the medium containing different concentrations of 67m-4. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that is relevant to the doubling time of your cell line (e.g., 48 or 72 hours).
-
Viability Assay: Use a colorimetric or fluorometric cell viability reagent (e.g., MTT, PrestoBlue) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle-only control and plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50 value.[16][17][18][19]
Protocol 2: Western Blotting for Protein Expression Analysis
This protocol provides a general workflow for analyzing protein expression levels.
-
Cell Lysis: Harvest parental and resistant cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[14][15][20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for your proteins of interest (e.g., ABCG2, p-Akt, Akt, Bcl-2, GAPDH as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression levels between samples.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol describes the steps to measure mRNA levels.
-
RNA Extraction: Isolate total RNA from parental and resistant cells using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[21][22][23]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, your cDNA template, and primers specific for your target genes (e.g., ABCG2, ABCB1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Run the qPCR reaction in a real-time PCR cycler. Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method.[21][24]
Visualizations
Caption: Experimental workflow for investigating and overcoming resistance to 67m-4.
Caption: Hypothesized mechanisms of resistance to Febuxostat (67m-4).
Caption: Decision tree for troubleshooting 67m-4 resistance.
References
- 1. Role of ABC transporters in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. Identification of Febuxostat as a New Strong ABCG2 Inhibitor: Potential Applications and Risks in Clinical Situations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Febuxostat as a New Strong ABCG2 Inhibitor: Potential Applications and Risks in Clinical Situations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug resistance mechanisms in cancers: Execution of pro-survival strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Drug resistance mediated by survival- and growth-promoting signaling pathways] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Preparation of tumor lysate and western blotting [bio-protocol.org]
- 15. 2.7. Preparation of Cell Lysate and Western Blot Analysis [bio-protocol.org]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 21. m.youtube.com [m.youtube.com]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
- 24. Polymerase chain reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Mitigating Potential Cytotoxicity of Febuxostat (67m-4) in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Febuxostat (67m-4) in cell culture. The information provided is intended to help mitigate potential cytotoxicity and ensure accurate experimental outcomes.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Low Viability After Febuxostat Treatment
Possible Cause: Febuxostat concentration may be too high for the specific cell line being used. While Febuxostat is generally considered to have a good safety profile at therapeutic concentrations, high concentrations can induce cytotoxicity.
Troubleshooting Steps:
-
Optimize Febuxostat Concentration:
-
Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.
-
Start with a broad range of concentrations (e.g., 1 µM to 200 µM).
-
A study on bEnd.3 brain endothelial cells indicated that while concentrations up to 20 μM showed no significant effect on cell viability, concentrations of 100 μM and 200 μM led to a significant decrease in viability[1][2].
-
-
Assess Cell Viability with Multiple Assays:
-
Do not rely on a single viability assay. Use complementary methods to assess cytotoxicity.
-
MTT Assay: Measures metabolic activity. A decrease in signal may indicate reduced proliferation or cell death.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity[3][4].
-
Trypan Blue Exclusion Assay: A simple method to differentiate between live and dead cells.
-
-
Consider the Vehicle Control:
-
Ensure the solvent used to dissolve Febuxostat (e.g., DMSO) is not contributing to cytotoxicity. Run a vehicle-only control at the same concentration used in your experiments.
-
Experimental Workflow for Troubleshooting Unexpected Cell Death
Caption: Troubleshooting workflow for unexpected cell death.
Issue 2: Observing Apoptotic Morphology in Febuxostat-Treated Cells
Possible Cause: At certain concentrations, Febuxostat can induce apoptosis, particularly in cancer cell lines. This may be a desired effect in cancer research but an unwanted side effect in other studies.
Troubleshooting Steps:
-
Confirm Apoptosis:
-
Investigate Apoptotic Pathways:
-
Use Western blotting to analyze the expression levels of key apoptosis-related proteins.
-
Mitochondrial Pathway: Assess the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[10]
-
Caspase Activation: Measure the levels of cleaved (active) caspase-3 and caspase-9[10].
-
-
Modulate Experimental Conditions:
-
If apoptosis is an unwanted effect, try lowering the Febuxostat concentration or reducing the incubation time.
-
Consider co-treatment with a broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK) to determine if the observed cytotoxicity is caspase-dependent.
-
Signaling Pathway for Febuxostat-Induced Mitochondrial Apoptosis
References
- 1. Febuxostat Prevents the Cytotoxicity of Propofol in Brain Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 4. Relationship Between Virulence Factor Activities, Cytotoxicity of Candida albicans Strains Isolated from Oral Cavity, and Cytokine Production by Oral Keratinocytes Exposed to Those Strains [mdpi.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. bosterbio.com [bosterbio.com]
- 10. Febuxostat pretreatment attenuates myocardial ischemia/reperfusion injury via mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis: Febuxostat Versus its Active Metabolite Febuxostat (67m-4)
For Immediate Release
This guide provides a detailed comparison of the xanthine oxidase inhibitor Febuxostat and its pharmacologically active metabolite, Febuxostat (67m-4). This document is intended for researchers, scientists, and professionals in the field of drug development, offering an objective analysis supported by available data and experimental methodologies.
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, an enzyme crucial for the production of uric acid. It is widely used in the management of hyperuricemia and gout. In the human body, Febuxostat is metabolized into several active metabolites, including 67m-1, 67m-2, and 67m-4, through oxidation by cytochrome P450 enzymes (CYP1A2, CYP2C8, CYP2C9) and subsequent glucuronidation.[1] This comparison focuses on the parent drug, Febuxostat, and its active metabolite, Febuxostat (67m-4).
Efficacy in Xanthine Oxidase Inhibition
The primary mechanism of action for both Febuxostat and its active metabolites is the inhibition of xanthine oxidase, which in turn reduces the production of uric acid from hypoxanthine and xanthine. The efficacy of this inhibition is commonly quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
Table 1: In Vitro Xanthine Oxidase Inhibition Data for Febuxostat
| Compound | IC50 (nM) | Enzyme Source | Substrate | Reference |
| Febuxostat | 1.8 | Soluble XO | Xanthine | [2] |
| Febuxostat | 4.4 | GAG-immobilized XO | Xanthine | [2] |
| Febuxostat | 0.6 (K_i) | Bovine milk XO | - | [3] |
| Febuxostat | 7.91 (μg/ml) | - | - | [4] |
Note: GAG-immobilized XO is considered more physiologically relevant as xanthine oxidase often binds to glycosaminoglycans on the surface of endothelial cells in vivo.
The active metabolites, including 67m-4, are known to be pharmacologically active, contributing to the overall urate-lowering effect of Febuxostat.[1] However, they are present in human plasma at much lower concentrations than the parent drug.[1] Studies have shown that despite higher plasma exposure to Febuxostat and its metabolites in individuals with renal impairment, the percentage decrease in serum uric acid remains comparable across different renal function groups, suggesting the significant contribution of the parent drug to the overall efficacy.
Experimental Protocols
The following is a generalized experimental protocol for determining the in vitro xanthine oxidase inhibitory activity of a compound, based on commonly cited methodologies.
In Vitro Xanthine Oxidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against xanthine oxidase.
Principle: The assay measures the inhibition of the enzymatic conversion of a substrate (e.g., xanthine or hypoxanthine) to uric acid by xanthine oxidase. The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (typically 290-295 nm).
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Substrate solution (Xanthine or Hypoxanthine)
-
Phosphate buffer (e.g., 50 mM, pH 7.5-7.8)
-
Test compound (e.g., Febuxostat or its metabolites) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 290-295 nm
Procedure:
-
A reaction mixture is prepared in each well of the microplate containing the phosphate buffer, the test compound at various concentrations, and the xanthine oxidase enzyme solution.
-
The mixture is pre-incubated for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
The enzymatic reaction is initiated by adding the substrate solution to each well.
-
The absorbance is measured immediately and then at regular intervals for a set duration (e.g., 3-30 minutes) to determine the rate of uric acid formation.
-
The percentage of inhibition for each concentration of the test compound is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling and Metabolic Pathways
The metabolism of Febuxostat is a critical factor in its overall pharmacological profile. The following diagram illustrates the metabolic pathway leading to the formation of its active metabolites.
Caption: Metabolic pathway of Febuxostat.
The core mechanism of action for both Febuxostat and its metabolites involves the inhibition of the purine catabolism pathway, specifically the final two steps catalyzed by xanthine oxidase.
Caption: Inhibition of the purine catabolism pathway.
Conclusion
Febuxostat is a highly potent inhibitor of xanthine oxidase. While its active metabolite, Febuxostat (67m-4), is known to be pharmacologically active, quantitative data directly comparing its inhibitory efficacy to the parent drug is limited in publicly available literature. The overall potent urate-lowering effect of Febuxostat administration is well-established and is attributed to the combined action of the parent drug and its active metabolites. Further research is warranted to fully elucidate the specific contribution of each metabolite to the overall therapeutic effect of Febuxostat.
References
Febuxostat vs. Allopurinol: A Comparative Guide to Xanthine Oxidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Febuxostat (formerly known as 67m-4) and Allopurinol, two prominent inhibitors of xanthine oxidase, a critical enzyme in the purine degradation pathway responsible for the production of uric acid. Elevated levels of uric acid are implicated in conditions such as gout and hyperuricemia. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the biochemical pathway and experimental workflows to aid in research and development.
Mechanism of Action and Biochemical Pathway
Xanthine oxidase catalyzes the final two steps in the metabolic pathway of purines, converting hypoxanthine to xanthine and then xanthine to uric acid. Both Febuxostat and Allopurinol exert their therapeutic effects by inhibiting this enzyme, thereby reducing the production of uric acid.[1][2]
Allopurinol, a purine analog, acts as a substrate and competitive inhibitor of xanthine oxidase.[3][4] It is metabolized in the body to its active metabolite, oxypurinol (or alloxanthine), which is a more potent, non-competitive inhibitor that binds tightly to the reduced molybdenum center of the enzyme.[5][6]
Febuxostat, on the other hand, is a non-purine, selective inhibitor of xanthine oxidase.[6][7] It exhibits a mixed-type inhibition, binding to a channel in the enzyme that leads to the molybdenum center, thereby blocking substrate access.[8][9] This non-purine structure of Febuxostat may contribute to a lower risk of hypersensitivity reactions compared to Allopurinol.[7]
Caption: Inhibition of the purine degradation pathway by Allopurinol and Febuxostat.
Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of Febuxostat and Allopurinol against xanthine oxidase has been quantified through various in vitro and in vivo studies. The following tables summarize key performance metrics.
In Vitro Inhibition of Xanthine Oxidase
The half-maximal inhibitory concentration (IC50), inhibitor constant (Ki), Michaelis constant (Km), and maximum reaction velocity (Vmax) are crucial parameters for comparing the potency of enzyme inhibitors.
| Inhibitor | IC50 | Ki | Km | Vmax | Inhibition Type | Source |
| Febuxostat | 8.77 µg/mL | 0.6 nM | 8.89 µg/mL | 107.13 µmol/min | Mixed | [8] |
| Allopurinol | 9.07 µg/mL | ~10-fold higher than Allopurinol (for oxypurinol) | 7.77 µg/mL | 194.14 µmol/min | Competitive | [5][8] |
Note: IC50, Km, and Vmax values can vary depending on the experimental conditions, such as the source of the enzyme and the substrate concentration.
In Vivo Efficacy: Uric Acid Reduction
Animal models and human clinical trials have demonstrated the dose-dependent effects of Febuxostat and Allopurinol on serum uric acid levels.
Animal Studies
| Animal Model | Drug & Dosage | % Reduction in Serum Uric Acid | Study Findings | Source |
| Potassium Oxonate-induced Hyperuricemic Wistar Rats | Febuxostat (5 mg/kg/day) | Significantly greater than Allopurinol | Febuxostat reduced serum uric acid to 0.81 ± 0.12 mg/dl, while Allopurinol reduced it to 3.21 ± 0.8 mg/dl after 7 days. | [8] |
| High-Fructose Diet-induced Metabolic Syndrome in Sprague Dawley Rats | Febuxostat | More potent than Allopurinol | Febuxostat was significantly more effective than allopurinol in lowering serum uric acid levels. | [10] |
| Two-Kidney, One-Clip (2K1C) Hypertensive Rats | Febuxostat (10 mg/kg) & Allopurinol (100 mg/kg) | Both significantly normalized uric acid levels | Both drugs were effective in reducing elevated plasma uric acid levels. | [11] |
| Diclofenac-induced Hyperuricemia in Broiler Chicks | Febuxostat & Allopurinol | Febuxostat showed better ameliorative potential | Both drugs reduced hyperuricemia, with Febuxostat being more effective. | [12] |
Human Clinical Trials
| Study Population | Drug & Dosage | Key Outcomes | Source |
| Patients with Gout and Hyperuricemia | Febuxostat (40-80 mg/day and >80 mg/day) vs. Allopurinol | Febuxostat significantly increased the proportion of patients achieving serum uric acid levels ≤6.0 mg/dL compared to Allopurinol. | [13] |
| Patients with Gout and Hyperuricemia (including Stage 3 CKD) | Titrated doses of Allopurinol (up to 800 mg/day) vs. Febuxostat (up to 120 mg/day) | Allopurinol was non-inferior to Febuxostat in controlling gout flares. Approximately 80% in both groups reached target serum urate levels. | [2][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for key experiments cited in this guide.
Xanthine Oxidase Inhibitory Activity Assay (In Vitro)
This spectrophotometric assay measures the inhibition of xanthine oxidase by quantifying the reduction in uric acid formation.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Potassium phosphate buffer (pH 7.5)
-
Febuxostat and Allopurinol (as test compounds)
-
Hydrochloric acid (HCl) to stop the reaction
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the potassium phosphate buffer, the test compound (Febuxostat or Allopurinol at various concentrations), and the xanthine oxidase enzyme solution.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the xanthine substrate to the mixture.
-
Allow the reaction to proceed for a defined time (e.g., 30 minutes) at the same temperature.
-
Stop the reaction by adding a small volume of HCl.
-
Measure the absorbance of the solution at 295 nm, which corresponds to the formation of uric acid.
-
A control reaction without the inhibitor is run in parallel.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8][15]
Potassium Oxonate-Induced Hyperuricemia in Rats (In Vivo)
This animal model is widely used to evaluate the efficacy of uric acid-lowering agents. Potassium oxonate is a uricase inhibitor, which leads to the accumulation of uric acid in animals that normally metabolize it further.
Materials:
-
Wistar or Sprague-Dawley rats
-
Potassium oxonate
-
Febuxostat and Allopurinol
-
Vehicle for drug administration (e.g., carboxymethyl cellulose)
-
Blood collection supplies
-
Uric acid assay kit
Procedure:
-
Induce hyperuricemia in rats by administering potassium oxonate (e.g., via oral gavage or intraperitoneal injection) at a specified dose and frequency.[8]
-
Divide the animals into different groups: a control group (receiving vehicle only), a hyperuricemic control group (receiving potassium oxonate and vehicle), and treatment groups (receiving potassium oxonate and either Febuxostat or Allopurinol at different doses).
-
Administer the test compounds (Febuxostat or Allopurinol) or vehicle to the respective groups daily for the duration of the study (e.g., 7 days).
-
Collect blood samples at baseline and at various time points during the treatment period.
-
Measure the serum uric acid concentrations using a commercial uric acid assay kit.
-
Compare the serum uric acid levels between the treatment groups and the hyperuricemic control group to determine the uric acid-lowering efficacy of the compounds.[8]
Caption: Workflow for comparing xanthine oxidase inhibitors.
Conclusion
Both Febuxostat and Allopurinol are effective inhibitors of xanthine oxidase, leading to a reduction in uric acid production. In vitro studies generally indicate that Febuxostat is a more potent inhibitor. In vivo and clinical data demonstrate that both drugs effectively lower serum uric acid levels, with some studies suggesting superior efficacy for Febuxostat at certain doses.[8][10][13] However, dose-titrated Allopurinol has been shown to be non-inferior to Febuxostat in controlling gout flares in a clinical setting.[2][14] The choice between these inhibitors in a research or clinical context may depend on factors such as the desired level of inhibition, the specific experimental model, and considerations of the compounds' distinct chemical structures and inhibitory mechanisms. This guide provides the foundational data and methodologies to inform such decisions.
References
- 1. mayo.edu [mayo.edu]
- 2. jwatch.org [jwatch.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat [ebmconsult.com]
- 7. droracle.ai [droracle.ai]
- 8. saudijournals.com [saudijournals.com]
- 9. Different inhibitory potency of febuxostat towards mammalian and bacterial xanthine oxidoreductases: insight from molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Evaluation of Xanthine Oxidase Inhibitors Febuxostat and Allopurinol on Kidney Dysfunction and Histological Damage in Two-Kidney, One-Clip (2K1C) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative studies of xanthine oxidase inhibitors viz. allopurinol and febuxostat against induced hyperuricaemia in a poultry model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The efficacy and safety of different doses of febuxostat and allopurinol: A meta-analysis | 2025, Volume 36 - Issue 3 | Joint Diseases and Related Surgery [jointdrs.org]
- 14. Comparative Effectiveness of Allopurinol and Febuxostat in Gout Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Validating the inhibitory effect of Febuxostat (67m-4) on xanthine oxidase
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Febuxostat's inhibitory effect on xanthine oxidase against the conventional alternative, Allopurinol. The following sections detail the quantitative inhibitory performance, the experimental protocols for its validation, and the underlying molecular mechanisms.
Quantitative Comparison of Inhibitory Potency
Febuxostat consistently demonstrates a significantly higher inhibitory potency against xanthine oxidase compared to Allopurinol. This is evident from the lower half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values reported in various studies. A lower IC50 or Ki value indicates that a lower concentration of the inhibitor is required to achieve the same level of enzyme inhibition, signifying greater potency.
| Inhibitor | IC50 | Ki | Inhibition Type | Source |
| Febuxostat | 1.8 nM | 0.6 nM | Mixed-type | [1] |
| Allopurinol | 2.9 µM | - | Competitive | [2] |
Note: IC50 and Ki values can vary between studies depending on the experimental conditions. The data presented here is a representative example from comparative studies.
Unraveling the Mechanism: How Febuxostat Outperforms
Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[3] Elevated levels of uric acid are a major contributor to the pathogenesis of gout. Both Febuxostat and Allopurinol target this enzyme to reduce uric acid production.
Febuxostat, a non-purine selective inhibitor, exhibits a mixed-type inhibition, meaning it can bind to both the free enzyme and the enzyme-substrate complex.[1] In contrast, Allopurinol, a purine analog, acts as a competitive inhibitor, competing with the natural substrate (xanthine) for the active site of the enzyme. The active metabolite of allopurinol, oxypurinol, binds tightly to the reduced form of the enzyme, leading to what is often described as suicide inhibition.[3]
The structural differences between the two inhibitors account for their distinct binding mechanisms and potencies. Febuxostat binds to a channel leading to the molybdenum active center of the enzyme, effectively blocking substrate access.[2] Molecular docking studies reveal that Febuxostat forms hydrogen bonds with key amino acid residues in the active site. Allopurinol, being a structural analog of hypoxanthine, also interacts with the active site residues.[4][5]
Visualizing the Inhibition
To better understand the processes involved, the following diagrams illustrate the purine degradation pathway and the experimental workflow for assessing xanthine oxidase inhibition.
Caption: Purine degradation pathway and points of inhibition.
Caption: Experimental workflow for Xanthine Oxidase inhibition assay.
Experimental Protocols
The inhibitory effect of Febuxostat on xanthine oxidase is typically validated using a spectrophotometric assay. This method measures the increase in absorbance at approximately 295 nm, which corresponds to the formation of uric acid.
Protocol: In Vitro Xanthine Oxidase Inhibition Assay
1. Materials and Reagents:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine
-
Febuxostat
-
Allopurinol (for comparison)
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO) for dissolving inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 295 nm
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. The final concentration in the assay will typically be in the range of 0.05-0.2 U/mL.
-
Substrate Solution: Prepare a stock solution of xanthine in the same buffer. The final concentration in the assay will be around 50-150 µM.
-
Inhibitor Solutions: Prepare stock solutions of Febuxostat and Allopurinol in DMSO. Create a series of dilutions in the buffer to achieve a range of final concentrations for IC50 determination.
3. Assay Procedure:
-
To each well of a 96-well microplate, add:
-
Phosphate Buffer
-
A specific volume of the inhibitor solution (or DMSO for the control)
-
Xanthine Oxidase solution
-
-
Mix the contents of the wells gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the xanthine substrate solution to each well.
-
Immediately measure the change in absorbance at 295 nm over a specific time period (e.g., 5-10 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the xanthine oxidase activity.
4. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for the control and for each inhibitor concentration.
-
Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate of control - Rate with inhibitor) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the resulting dose-response curve.
-
For kinetic analysis, perform the assay with varying concentrations of both the substrate and the inhibitor to generate data for Lineweaver-Burk or Dixon plots to determine the Ki and the type of inhibition.[2]
References
- 1. apexbt.com [apexbt.com]
- 2. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat [ebmconsult.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Febuxostat and its Metabolites: A Guide to Xanthine Oxidase Inhibitory Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the xanthine oxidase (XO) inhibitory potential of febuxostat and its major metabolites. Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, an enzyme crucial for uric acid production. Understanding the activity of its metabolites is vital for a comprehensive assessment of its overall pharmacological profile.
Executive Summary
Data Presentation: Inhibitory Potential Against Xanthine Oxidase
While direct comparative IC50 values for febuxostat's metabolites are not available in the reviewed literature, the following table summarizes the reported inhibitory activity of the parent compound, febuxostat, against xanthine oxidase from various in vitro studies. This serves as a benchmark for its high potency. The oxidative metabolites (67M-1, 67M-2, and 67M-4) are recognized as being pharmacologically active, implying they may contribute to the overall urate-lowering effect of febuxostat.
| Compound | Target Enzyme | IC50 / Ki Value | Type of Inhibition | Source |
| Febuxostat | Xanthine Oxidase (XO) | IC50: 1.8 nM | Mixed-type | [1] |
| Xanthine Oxidase (XO) | Ki: 0.6 nM | Mixed-type | [1] | |
| Xanthine Oxidase (XO) | IC50: 7.91 ± 0.9 µg/ml | Not specified | ||
| 67M-1 (oxidative metabolite) | Xanthine Oxidase (XO) | Data not available | Data not available | |
| 67M-2 (oxidative metabolite) | Xanthine Oxidase (XO) | Data not available | Data not available | |
| 67M-4 (oxidative metabolite) | Xanthine Oxidase (XO) | Data not available | Data not available | |
| Acyl-glucuronide metabolite | Xanthine Oxidase (XO) | Data not available | Data not available |
Metabolic Pathway of Febuxostat
Febuxostat is metabolized into its active and inactive forms through two primary pathways in the liver:
-
Oxidation: Mediated by cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP2C8, CYP2C9), leading to the formation of the pharmacologically active hydroxylated metabolites: 67M-1, 67M-2, and 67M-4.
-
Conjugation: Primarily through UGT enzymes (UGT1A1, UGT1A3, UGT1A9, and UGT2B7), resulting in the formation of an acyl-glucuronide metabolite.
The following diagram illustrates the metabolic conversion of febuxostat.
Experimental Protocols
The following are detailed methodologies for conducting in vitro xanthine oxidase inhibition assays, which are essential for determining and comparing the inhibitory potential of compounds like febuxostat and its metabolites.
Spectrophotometric Xanthine Oxidase Inhibition Assay
This widely used method measures the enzymatic activity of xanthine oxidase by monitoring the formation of uric acid from its substrate, xanthine. The increase in absorbance at a specific wavelength due to uric acid production is measured over time.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Phosphate buffer (e.g., 50-100 mM, pH 7.4-7.8)
-
Test compounds (Febuxostat, metabolites, and controls)
-
Allopurinol (positive control inhibitor)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate or quartz cuvettes
-
Spectrophotometer (microplate reader or standard UV-Vis)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of xanthine in the same buffer. Note: Xanthine may require gentle heating and/or addition of a small amount of NaOH to dissolve completely, followed by pH adjustment.
-
Prepare stock solutions of the test compounds and allopurinol in DMSO. Further dilute with buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid enzyme inhibition.
-
-
Assay Protocol (Microplate format):
-
To each well of a 96-well plate, add:
-
Phosphate buffer
-
Test compound solution at various concentrations (or vehicle control)
-
Xanthine oxidase solution
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the xanthine substrate solution to each well.
-
Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) to determine the initial reaction velocity.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by non-linear regression analysis of the dose-response curve.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the xanthine oxidase inhibitory potential of test compounds.
Conclusion
Febuxostat is a highly potent inhibitor of xanthine oxidase. Its major oxidative metabolites, 67M-1, 67M-2, and 67M-4, are known to be pharmacologically active, suggesting they may contribute to the overall therapeutic effect of the drug. However, a lack of publicly available, direct comparative studies on the inhibitory potency of these metabolites against xanthine oxidase limits a full quantitative comparison at this time. The provided experimental protocols offer a standardized approach for researchers to conduct such comparative analyses, which would be invaluable in further elucidating the complete pharmacological profile of febuxostat and its metabolites. This would provide a more nuanced understanding for drug development professionals in the field of hyperuricemia and gout.
References
Head-to-Head Comparison of Xanthine Oxidase Inhibitors for Hyperuricemia Management
In the landscape of hyperuricemia treatment, Febuxostat stands as a potent non-purine selective inhibitor of xanthine oxidase. This guide provides a comparative analysis of Febuxostat against other key xanthine oxidase inhibitors, namely Allopurinol and Topiroxostat, with a focus on efficacy, safety, and renal function parameters based on available clinical data. While Febuxostat itself is the therapeutic agent, it is metabolized in the liver into several pharmacologically active metabolites, including 67m-1, 67m-2, and 67m-4.[1][2][3][4] This guide will focus on the parent drug, Febuxostat, in its clinical comparisons.
Efficacy in Serum Uric Acid Reduction
The primary measure of efficacy for xanthine oxidase inhibitors is their ability to reduce serum uric acid (sUA) levels. Clinical studies have demonstrated that both Febuxostat and Topiroxostat are effective in lowering sUA.[5] One prospective, randomized, open-label, parallel-group trial involving 50 patients with hyperuricemia found no significant difference in the reduction of sUA levels between the Topiroxostat and Febuxostat groups over a 12-week period.[5] However, another crossover trial (TROFEO trial) involving 55 patients with cardiovascular disease and hyperuricemia concluded that Febuxostat leads to a more marked and rapid reduction of sUA compared to Topiroxostat.[6][7] In this study, while the ultimate sUA levels were similar for both drugs, significantly more patients required dose escalation when treated with Topiroxostat.[6][7]
Compared to the traditional xanthine oxidase inhibitor, Allopurinol, Febuxostat has shown to be more effective in lowering serum urate levels at standard doses.[8] Clinical trials have indicated that daily doses of 80 mg or 120 mg of Febuxostat were more effective than a standard 300 mg daily dose of Allopurinol.[8] Tentative evidence suggests that Febuxostat may lower urate levels more than Allopurinol.[9]
Comparative Effects on Renal Function
Beyond uric acid reduction, the impact of these inhibitors on renal function is a critical consideration for researchers and clinicians.
In a direct comparison between Topiroxostat and Febuxostat, one study reported that Topiroxostat demonstrated a more significant reduction in serum creatinine levels and urinary albumin excretion.[5] This study also highlighted a significant improvement in the estimated glomerular filtration rate (eGFR) with Topiroxostat, suggesting potential superior renal protective benefits.[5] Another study also found that the urinary albumin-creatinine ratio (UACR) decreased significantly with Topiroxostat but not with Febuxostat.[10] Conversely, the TROFEO CKD trial sub-analysis suggested that Febuxostat demonstrated more potent renal protective effects than Topiroxostat, with significantly better serum creatinine and eGFR after 6 months of treatment.[11]
Safety and Tolerability
The safety profiles for both Topiroxostat and Febuxostat have been reported as favorable in comparative studies, with no serious adverse events noted in one 12-week trial.[5] As with Allopurinol, initiating therapy with Febuxostat can lead to an increased frequency of gout flares.[4][8] The most common treatment-related adverse events for Febuxostat include liver function abnormalities, diarrhea, headache, and nausea.[8]
A significant concern with Febuxostat is a black box warning issued by the FDA in 2019 due to an increased risk of cardiovascular death compared to Allopurinol in patients with a history of major cardiovascular disease.[1][2][12] Therefore, it is advised to avoid Febuxostat in patients with pre-existing major cardiovascular disease unless no other options are appropriate.[12]
Quantitative Data Summary
Table 1: Efficacy of Xanthine Oxidase Inhibitors on Serum Uric Acid (sUA) Levels
| Study (Reference) | Drug(s) Compared | Patient Population | Duration | Key Findings on sUA Reduction |
| Prospective Comparative Study[5] | Topiroxostat vs. Febuxostat | 50 patients with hyperuricemia | 12 weeks | Both drugs effectively reduced sUA levels with no significant difference between groups. |
| TROFEO Trial[6][7] | Febuxostat vs. Topiroxostat | 55 patients with cardiovascular disease and hyperuricemia | 6 months (crossover) | Febuxostat caused a more marked and rapid reduction of sUA. More patients required dose escalation with Topiroxostat. |
| Clinical Trials Review[8] | Febuxostat vs. Allopurinol | Gout patients | N/A | Febuxostat (80 mg or 120 mg daily) was more effective than Allopurinol (300 mg daily). |
| Hypertensive Patients Study[10] | Topiroxostat vs. Febuxostat | Hypertensive patients with hyperuricemia | 24 weeks | Significant reductions in sUA with both treatments (-2.5 mg/dl for Topiroxostat, -2.9 mg/dl for Febuxostat). |
Table 2: Comparative Effects on Renal Function Parameters
| Study (Reference) | Drug(s) Compared | Parameter | Duration | Key Findings |
| Prospective Comparative Study[5] | Topiroxostat vs. Febuxostat | Serum Creatinine, Urinary Albumin Excretion, eGFR | 12 weeks | Topiroxostat showed a more significant reduction in serum creatinine and urinary albumin excretion, and a significant improvement in eGFR compared to Febuxostat. |
| Hypertensive Patients Study[10] | Topiroxostat vs. Febuxostat | Urinary Albumin-Creatinine Ratio (UACR) | 24 weeks | UACR decreased significantly with Topiroxostat (-20.8%) but not with Febuxostat (-8.8%). |
| TROFEO CKD Trial[11] | Febuxostat vs. Topiroxostat | Serum Creatinine, eGFR, Cystatin-C | 6 months | Serum creatinine and eGFR were significantly better after 6 months of Febuxostat treatment. Cystatin-C was also significantly lower with Febuxostat. |
Experimental Protocols
Prospective, Randomized, Open-Label, Parallel-Group Trial (Topiroxostat vs. Febuxostat)[5]
-
Objective: To compare the efficacy and safety of Topiroxostat and Febuxostat in patients with hyperuricemia.
-
Study Design: A prospective, randomized, open-label, parallel-group trial.
-
Participants: 50 patients diagnosed with hyperuricemia were randomly assigned to two groups.
-
Intervention: One group received Topiroxostat and the other received Febuxostat.
-
Duration: 12 weeks.
-
Primary Outcome Measures: Changes in serum uric acid (SUA) levels.
-
Secondary Outcome Measures: Renal function parameters (serum creatinine, urinary albumin excretion, eGFR) and incidence of adverse events.
Cross-Over Trial of Febuxostat and Topiroxostat for Hyperuricemia With Cardiovascular Disease (TROFEO Trial)[6][7]
-
Objective: To compare the efficacy of Febuxostat and Topiroxostat in patients with cardiovascular disease and hyperuricemia.
-
Study Design: A randomized, crossover trial.
-
Participants: 55 patients with cardiovascular disease and hyperuricemia, with sUA controlled at ≤6 mg/dL.
-
Intervention: Patients were randomized to receive either Febuxostat or Topiroxostat for 6 months and were then switched to the other drug for the following 6 months.
-
Primary Endpoint: Serum uric acid (s-UA).
-
Secondary Endpoints: Serum creatinine, eGFR, urinary albumin, cystatin-C, oxidized low-density lipoprotein, and other inflammatory and lipid biomarkers.
Visualizations
Signaling Pathway: Mechanism of Xanthine Oxidase Inhibitors
Caption: Inhibition of Uric Acid Synthesis by Xanthine Oxidase Inhibitors.
Experimental Workflow: Comparative Clinical Trial
Caption: Workflow of a Randomized Controlled Trial for Xanthine Oxidase Inhibitors.
References
- 1. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Synthesis of the Major Metabolites of Febuxostat | Bentham Science [eurekaselect.com]
- 4. Febuxostat in the management of hyperuricemia and chronic gout: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orthopaper.com [orthopaper.com]
- 6. Cross-Over Trial of Febuxostat and Topiroxostat for Hyperuricemia With Cardiovascular Disease (TROFEO Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-Over Trial of Febuxostat and Topiroxostat for Hyperuricemia With Cardiovascular Disease (TROFEO Trial) [jstage.jst.go.jp]
- 8. brainkart.com [brainkart.com]
- 9. Gout - Wikipedia [en.wikipedia.org]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. Changeover Trial of Febuxostat and Topiroxostat for Hyperuricemia with Cardiovascular Disease: Sub-Analysis for Chronic Kidney Disease (TROFEO CKD Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. patient.info [patient.info]
Independent validation of published research on Febuxostat (67m-4)
An Independent Review of Published Research on Febuxostat (67m-4)
This guide provides an objective comparison of Febuxostat's performance with its primary alternative, allopurinol, based on independently validated research. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of Febuxostat's efficacy and safety profile.
Comparison of Efficacy and Safety: Febuxostat vs. Allopurinol
Febuxostat, a non-purine selective inhibitor of xanthine oxidase, is a medication used for the chronic management of hyperuricemia in patients with gout.[1][2] Its active metabolites, including 67m-4, contribute to its therapeutic effect.[1][3] The following tables summarize key findings from major clinical trials and independent analyses comparing Febuxostat with the conventional first-line treatment, allopurinol.
Efficacy in Lowering Serum Uric Acid (sUA)
| Study/Analysis | Febuxostat Dosage | Allopurinol Dosage | Key Findings on sUA Reduction | Citation |
| CONFIRMS Trial | 40 mg/day, 80 mg/day | 300 mg/day (200 mg in moderate renal impairment) | 80 mg Febuxostat was superior to 40 mg Febuxostat and allopurinol in achieving sUA <6.0 mg/dL. 40 mg Febuxostat was non-inferior to allopurinol. | |
| Chinese Gout Patient Trial | 40 mg/day, 80 mg/day | 300 mg/day | 80 mg Febuxostat showed superior urate-lowering efficacy compared to 40 mg Febuxostat and allopurinol.[4] | [4] |
| Meta-analysis | 40, 80, or 120 mg/day | 200 or 300 mg/day | Febuxostat was superior to allopurinol in reducing serum urate levels.[5] | [5] |
Cardiovascular Safety Profile
The cardiovascular safety of Febuxostat has been a subject of significant investigation, leading to several large-scale studies and regulatory reviews.
| Study/Analysis | Study Design | Key Findings on Cardiovascular Safety | Citation |
| CARES Trial | Randomized, double-blind, multicenter controlled trial | Febuxostat was non-inferior to allopurinol for major adverse cardiovascular events (MACE). However, an increased risk of cardiovascular-related death and all-cause mortality was observed with Febuxostat.[6][7] | [6][7] |
| FAST Trial (Post-marketing) | Prospective, randomized, open-label, non-inferiority trial | Febuxostat was non-inferior to allopurinol for the primary cardiovascular endpoint and was not associated with an increased risk of death or cardiovascular death.[8] | [8] |
| FDA Adverse Event Reporting System (FAERS) Analysis | Retrospective analysis of reported adverse events | Febuxostat was associated with a higher risk of heart failure, ischemic heart disease, hypertension, and cardiomyopathy compared to allopurinol in gout patients.[9] | [9] |
| Meta-analysis | Systematic review and meta-analysis of randomized controlled trials | No overall increased risk of MACE with Febuxostat compared to controls. However, a higher risk of cardiovascular-related death was noted. | |
| Real-world data study (2021) | Retrospective cohort study | No excess cardiovascular risk was associated with febuxostat relative to allopurinol, even in patients with pre-existing cardiovascular disease. |
Experimental Protocols
Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)
This assay is fundamental to determining the inhibitory potential of compounds like Febuxostat on its target enzyme.
Principle: The assay measures the activity of xanthine oxidase by monitoring the formation of uric acid from the substrate xanthine. The increase in absorbance at a specific wavelength due to uric acid production is measured over time. The presence of an inhibitor, such as Febuxostat, will reduce the rate of this reaction.
Materials:
-
Xanthine Oxidase (from bovine milk or microbial source)
-
Xanthine (substrate)
-
Potassium phosphate buffer (pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 290-295 nm
-
Cuvettes
-
Test compound (e.g., Febuxostat) dissolved in a suitable solvent
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and xanthine in a cuvette.
-
Add the test compound at various concentrations to the reaction mixture. A control cuvette should be prepared without the test compound.
-
Initiate the reaction by adding a standardized amount of xanthine oxidase to the cuvette.
-
Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 293 nm over a set period (e.g., 3-5 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control.
Assessment of Gout Flares in Clinical Trials
The frequency and severity of gout flares are critical endpoints in clinical trials for urate-lowering therapies.
Definition of a Gout Flare: A gout flare is typically defined by the patient's self-report of an acute onset of pain, swelling, and tenderness in a joint, consistent with their previous gout attacks.
Assessment Methodology:
-
Patient Diaries: Participants are often provided with diaries to record the occurrence, duration, and severity of gout flares.
-
Physician Assessment: At scheduled study visits, investigators clinically assess the patient for signs of a gout flare, including joint inflammation, tenderness, and erythema.
-
Pain Scales: Visual Analog Scales (VAS) or Numeric Rating Scales (NRS) are used to quantify the intensity of pain during a flare.
-
Rescue Medication Use: The frequency of use of pre-specified rescue medications (e.g., colchicine, NSAIDs, or corticosteroids) to treat flares is recorded as an indicator of flare occurrence and severity.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Febuxostat
Febuxostat's primary mechanism is the inhibition of xanthine oxidase, which is the final enzyme in the purine catabolism pathway responsible for producing uric acid. By blocking this enzyme, Febuxostat reduces the production of uric acid in the body.
Caption: Febuxostat inhibits xanthine oxidase, blocking uric acid production.
Febuxostat's Anti-inflammatory Effect via NF-κB Pathway
Independent research suggests that Febuxostat may also possess anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of inflammation.
Caption: Febuxostat may inhibit the NF-κB pathway, reducing inflammation.
Clinical Trial Workflow: A Generalized Overview
The following diagram illustrates a typical workflow for a randomized controlled trial comparing Febuxostat to allopurinol.
Caption: Generalized workflow of a comparative clinical trial for Febuxostat.
References
- 1. A new spectrophotometric assay for enzymes of purine metabolism. I. Determination of xanthine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spectrophotometric assay of xanthine oxidase with 2,2'-azino-di(3-ethylbenzthiazoline-6-sulphonate) (ABTS) as chromogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular Safety of Febuxostat and Allopurinol in Patients With Gout and Cardiovascular Morbidities - American College of Cardiology [acc.org]
- 5. acc.org [acc.org]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [acuresearchbank.acu.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Gout - Wikipedia [en.wikipedia.org]
A Structural Showdown: Febuxostat and Its Active Metabolites at the Xanthine Oxidase Binding Site
For Immediate Release
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of the xanthine oxidase inhibitor febuxostat and its principal active metabolites. The following analysis, supported by experimental data, aims to elucidate the nuances of their interaction with the target enzyme, xanthine oxidase, a key player in uric acid production.
Quantitative Comparison of Enzyme Inhibition
| Compound | Structure | Type of Inhibition | IC50 (nM) | Ki (nM) |
| Febuxostat | 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid | Mixed | 1.8 | 0.6 |
| 67M-1 (Active Metabolite) | Dihydroxylated derivative | - | Data Not Available | Data Not Available |
| 67M-2 (Active Metabolite) | Hydroxylated derivative | - | Data Not Available | Data Not Available |
| 67M-4 (Active Metabolite) | Carboxylic acid derivative | - | Data Not Available | Data Not Available |
IC50 and Ki values for febuxostat are reported for its inhibition of xanthine oxidase-dependent uric acid formation.
Delving into the Experimental Details
The determination of the inhibitory potential of compounds like febuxostat relies on robust enzymatic assays. A standard experimental protocol to determine the IC50 and Ki values for xanthine oxidase inhibitors is outlined below.
In Vitro Xanthine Oxidase Inhibition Assay
Objective: To determine the concentration of an inhibitor (e.g., febuxostat or its metabolites) required to reduce the activity of xanthine oxidase by 50% (IC50) and to determine the inhibition constant (Ki).
Materials:
-
Xanthine Oxidase (from bovine milk or human source)
-
Xanthine (substrate)
-
Potassium Phosphate Buffer (pH 7.5)
-
Inhibitor (Febuxostat or its metabolites) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing potassium phosphate buffer, the inhibitor at various concentrations, and xanthine oxidase enzyme.
-
Pre-incubation: The mixture is pre-incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, xanthine.
-
Measurement of Activity: The activity of xanthine oxidase is measured by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid. This is recorded over time using a spectrophotometer.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve. The inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using methods such as the Lineweaver-Burk plot.
Visualizing the Molecular Journey and Interactions
To better understand the metabolic fate of febuxostat and its mechanism of action, the following diagrams illustrate the key pathways and experimental workflows.
Safety Operating Guide
Safe Disposal of Febuxostat (67m-4): A Procedural Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Febuxostat (67m-4), a non-hazardous pharmaceutical compound. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. While Febuxostat is not classified as a hazardous substance for transportation, adherence to proper disposal protocols is mandatory to minimize environmental impact and ensure a safe working environment.
Disposal Determination
According to available Safety Data Sheets (SDS), Febuxostat is not regulated for transport under major international regulations, indicating it is not classified as hazardous waste. However, all pharmaceutical waste should be managed with care. The primary disposal recommendation is to act in accordance with all applicable local, state, and federal laws and regulations.
Spill & Leak Procedures
In the event of a spill, personnel should wear appropriate personal protective equipment (PPE), including gloves, and eye protection. Spilled material should be contained to prevent it from entering drains or waterways. The spilled solid can be collected by gently sweeping it into a suitable, sealed container for disposal.
Step-by-Step Disposal Protocol for Febuxostat
To ensure the safe and compliant disposal of Febuxostat waste, the following step-by-step process should be followed:
-
Segregation: All Febuxostat waste, including expired product, contaminated materials (e.g., weighing paper, gloves), and empty containers, should be segregated from general laboratory waste.
-
Containerization: Place all Febuxostat waste into a designated, well-labeled, and sealed container. The container should be clearly marked as "Non-Hazardous Pharmaceutical Waste for Incineration."
-
Waste Collection: The sealed container should be collected by a licensed and reputable chemical waste disposal contractor.
-
Final Disposal: The recommended method for the final disposal of non-hazardous pharmaceutical waste is incineration by a licensed facility. This method ensures the complete destruction of the compound, preventing its release into the environment.
Note: Under no circumstances should Febuxostat be disposed of down the drain or in regular trash.
Quantitative Data Summary
| Property | Value | Source |
| Hazard Classification | Harmful if swallowed | Safety Data Sheet |
| Transport Regulation | Not regulated (USDOT, EUADR, IATA, IMDG) | Safety Data Sheet |
| Recommended Disposal | Incineration | General Pharmaceutical Waste Guidelines |
Experimental Protocols Cited
The disposal procedures outlined in this document are based on standard best practices for the management of non-hazardous pharmaceutical waste in a laboratory setting and information derived from various Febuxostat Safety Data Sheets. No specific experimental protocols for the disposal of Febuxostat were cited in the reviewed literature.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Febuxostat.
Caption: Febuxostat Disposal Workflow Diagram.
Safeguarding Your Research: A Comprehensive Guide to Handling Febuxostat
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Febuxostat (67m-4), with a focus on procedural, step-by-step guidance to directly answer your operational questions. Our goal is to become your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Essential Safety Information
Febuxostat is a potent compound that requires careful handling to minimize exposure and ensure a safe working environment. It is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling Febuxostat powder and solutions.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Febuxostat (weighing, transferring) | Safety glasses with side shields or chemical splash goggles | Nitrile gloves (double-gloving recommended) | Laboratory coat | NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended, especially when handling larger quantities or when ventilation is not optimal. |
| Handling Febuxostat Solutions | Safety glasses with side shields or chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required if handled in a well-ventilated area or fume hood. |
| Cleaning Spills | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Laboratory coat (consider a disposable gown for large spills) | NIOSH-approved respirator with a particulate filter. |
Operational Plan: From Receipt to Use
Following a structured operational plan is crucial for safely handling Febuxostat in a laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store Febuxostat in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Weighing the Compound
-
Designated Area: Whenever possible, conduct weighing operations in a designated area, such as a chemical fume hood or a powder weighing station, to contain any airborne particles.[1]
-
Procedure:
-
Tare a clean, sealable container (e.g., a vial with a screw cap) on the analytical balance.
-
Inside the fume hood or weighing station, carefully transfer the desired amount of Febuxostat powder to the tared container.[2] Use a spatula or other appropriate tool to minimize dust generation.
-
Seal the container before removing it from the hood for re-weighing.
-
Clean any residual powder from the spatula and weighing area with a damp cloth or paper towel, and dispose of it as solid chemical waste.
-
Solution Preparation
-
Solvent Addition: All operations involving the addition of solvents to the powdered Febuxostat should be performed in a chemical fume hood to avoid inhalation of dust or vapors.[2]
-
Procedure:
-
Add approximately half of the final desired volume of the solvent to a suitable flask or beaker.[3]
-
Carefully add the pre-weighed Febuxostat powder to the solvent.
-
Stir the mixture until the powder is completely dissolved. Gentle heating may be used to aid dissolution if the solvent and compound are not heat-sensitive.[3]
-
Once dissolved, transfer the solution to a volumetric flask.
-
Add the remaining solvent to reach the final desired volume.
-
Cap the flask and invert it several times to ensure a homogenous solution.[4]
-
Disposal Plan: Managing Febuxostat Waste
Proper disposal of chemical waste is critical for laboratory safety and environmental protection. The following are general guidelines for disposing of Febuxostat waste. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures, as regulations can vary.
Solid Waste
-
Contaminated Materials: Unused Febuxostat powder, contaminated spatulas, weigh boats, and disposable PPE (gloves, gowns, etc.) should be collected in a clearly labeled, sealed plastic bag or container.
-
Disposal: This solid waste should be disposed of as chemical waste through your institution's hazardous waste management program.[5] Do not dispose of solid chemical waste in the regular trash.[6]
Liquid Waste
-
Aqueous Solutions: Dilute aqueous solutions of Febuxostat should be collected in a designated, labeled waste container.
-
Disposal: It is generally not recommended to dispose of chemical solutions down the drain unless explicitly permitted by your institution's EHS office.[7][8] The collected liquid waste should be disposed of through your institution's hazardous waste management program.
Empty Containers
-
Decontamination: "RCRA empty" containers (those that have been triple-rinsed with a suitable solvent) may be disposed of in the regular trash after the label has been defaced.[9]
-
Rinsate Disposal: The rinsate from cleaning the containers is considered hazardous waste and must be collected and disposed of with the liquid chemical waste.[5]
Experimental Workflow for Handling Febuxostat
The following diagram illustrates the key steps and decision points in the safe handling of Febuxostat.
Caption: Workflow for the safe handling and disposal of Febuxostat.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sfasu.edu [sfasu.edu]
- 7. csn.edu [csn.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. sites.rowan.edu [sites.rowan.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
